E 2078
Description
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Properties
IUPAC Name |
(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWDDCMEATQSR-ONSKYXJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145949 | |
| Record name | E 2078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103613-84-9 | |
| Record name | E 2078 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E 2078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-2078 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
E7820: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7820 is a novel, orally available sulfonamide derivative with potent anti-angiogenic and anti-tumor properties. Its mechanism of action is multifaceted, primarily centered on the modulation of integrin expression on endothelial cells through a novel "molecular glue" function that induces the degradation of a key RNA splicing factor. This guide provides an in-depth technical overview of the core mechanism of action of E7820 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual-Pronged Approach
E7820 exerts its anti-cancer effects through two primary, interconnected mechanisms: the inhibition of angiogenesis and the modulation of RNA splicing.
Anti-Angiogenic Effects via Integrin α2 Suppression
E7820 was initially identified as a potent inhibitor of angiogenesis. It achieves this by suppressing the expression of integrin α2 (ITGA2) on the surface of endothelial cells.[1][2] Integrin α2 is a critical cell adhesion molecule that facilitates the interaction of endothelial cells with the extracellular matrix and with each other, a process essential for the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[3][4] By downregulating integrin α2, E7820 disrupts endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[1][5] E7820 has been shown to decrease the expression of integrin α2 at the mRNA level, which is followed by a reduction in other integrins such as α3, α5, and β1.[5]
The "Molecular Glue" Function: Targeting RBM39 for Degradation
More recent investigations have unveiled a deeper, more intricate mechanism. E7820 functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would not normally associate.[6][7] E7820 facilitates the binding of the RNA-binding protein RBM39 (RNA Binding Motif Protein 39) to the DCAF15 E3 ubiquitin ligase substrate receptor.[2][8][9] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[2][8] The degradation of RBM39, a key splicing factor, leads to aberrant RNA splicing, which is thought to be the upstream event causing the downregulation of integrin α2 expression.[3][10]
Signaling Pathway
The signaling pathway of E7820's action is a novel example of targeted protein degradation. The key steps are outlined below and visualized in the following diagram.
References
- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E7820 | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Molecular Glue E7820: A Technical Guide to the Targeted Degradation of RBM39
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aryl sulfonamide E7820 has emerged as a potent anti-cancer agent that functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This targeted protein degradation is mediated by the CRL4-DCAF15 E3 ubiquitin ligase complex, leading to profound effects on RNA splicing and subsequent cancer cell death. This technical guide provides an in-depth exploration of the mechanism of action of E7820, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to support further research and drug development in this area.
The Molecular Mechanism of E7820-Mediated RBM39 Degradation
E7820 belongs to a class of aryl sulfonamides that act as molecular glues, promoting a novel protein-protein interaction.[1][2] The core mechanism involves the formation of a ternary complex between the DDB1-CUL4A-associated factor 15 (DCAF15), the substrate receptor of the CRL4 E3 ubiquitin ligase, the splicing factor RBM39, and E7820 itself.[1][2]
E7820 binds to a shallow pocket on the surface of DCAF15, creating a new interface that is recognized by the RRM2 (RNA Recognition Motif 2) domain of RBM39.[3] This induced proximity leads to the polyubiquitination of RBM39 by the E3 ligase complex.[4] The polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome.[1][5] The degradation of RBM39, a key component of the spliceosome, results in widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] The closely related splicing factor RBM23 is also degraded by this mechanism.[7]
Quantitative Data
The following tables summarize key quantitative data related to the activity of E7820.
Table 1: In Vitro Binding Affinities and Degradation Potency
| Parameter | Value | Assay Conditions | Reference |
| E7820 binding to DDB1-DCAF15 (KDapp) | 3.8 µM | TR-FRET | [2] |
| E7820 binding to DDB1-DCAF15 (Ki) | 2.9 µM | TR-FRET Competition Assay | [2] |
| DDB1-DCAF15 and RBM39RRM2 association in the presence of 50 µM E7820 (KDapp) | 2.0 µM | TR-FRET | [2] |
| E7820-induced RBM39RRM2 recruitment to DDB1-DCAF15 (EC50) | 0.74 µM | TR-FRET | [7] |
| RBM39 Degradation in HEK293T cells (DC50) | 17 nM | HiBiT Assay | [8] |
| RBM39 Degradation in HEK293T cells (Dmax) | 46% | HiBiT Assay | [8] |
Table 2: Cellular Activity of E7820 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| HCT116 | Colon Carcinoma | 0.7 µM | Cell Viability | [9] |
| Various | Splicing Factor Inhibition | 1-5 µM | Not Specified | [10] |
Table 3: Impact of E7820 on RNA Splicing in Patient Cells
| Parameter | Observation | Treatment Conditions | Reference |
| RBM39 Degradation | >50% degradation | Cycle 2 Day 1 of therapy | [11] |
| Statistically Significant Splicing Events | ~80% less than in cell lines | In vivo treatment | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for RBM39 Degradation
This protocol is for assessing the levels of RBM39 protein in cells following treatment with E7820.
Materials:
-
RIPA lysis buffer (e.g., Beyotime, P0013B)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes (e.g., GVS, 1212639)
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Blocking buffer (5% skim milk in TBST)
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Primary antibody: Rabbit anti-RBM39 (e.g., Proteintech 67420-1-Ig at 1:2500 to 1:10000 dilution, or Sigma-Aldrich SAB2101959 at 1 µg/mL)
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Secondary antibody: HRP-conjugated anti-rabbit IgG
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ECL chemiluminescence substrate
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Imaging system (e.g., AI600 image gel imaging analyzer)
Procedure:
-
Culture and treat cells with desired concentrations of E7820 for the indicated times.
-
Harvest cells and wash with PBS.
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[12][13]
Co-Immunoprecipitation (Co-IP) of DCAF15 and RBM39
This protocol is used to verify the E7820-dependent interaction between DCAF15 and RBM39.
Materials:
-
Cells co-transfected with tagged DCAF15 (e.g., FLAG-DCAF15) and tagged RBM39 (e.g., HA-RBM39)
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MLN-4924 (neddylation inhibitor, to prevent substrate degradation)
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E7820 or DMSO (vehicle control)
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IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease and phosphatase inhibitors)
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Anti-FLAG antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (similar to IP Lysis Buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for western blotting (anti-FLAG and anti-HA)
Procedure:
-
Co-transfect cells with expression vectors for tagged DCAF15 and RBM39.
-
Treat cells with 1 µM MLN-4924 for 2 hours to inhibit cullin-RING ligase activity.
-
Treat cells with E7820 (e.g., 10 µM) or DMSO for 4 hours.[14]
-
Harvest and lyse cells in IP Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using anti-FLAG and anti-HA antibodies to detect DCAF15 and RBM39, respectively.[14][15]
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of RBM39 in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant ubiquitin
-
Recombinant CRL4A-DCAF15 E3 ligase complex
-
Recombinant RBM39
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ATP regeneration system
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Ubiquitylation buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM ATP, 2 mM DTT)
-
E7820 or other sulfonamides
-
SDS-PAGE sample buffer
-
Anti-RBM39 antibody for western blotting
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, CRL4A-DCAF15, RBM39, and ATP in ubiquitylation buffer.
-
Add E7820 or DMSO to the reaction mixtures.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and western blotting with an anti-RBM39 antibody to detect higher molecular weight ubiquitinated RBM39 species.[4][16][17][18][19]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity between DCAF15 and RBM39 in the presence of E7820.
Materials:
-
Biotinylated DDB1-DCAF15 complex
-
Terbium-coupled streptavidin (donor fluorophore)
-
Fluorescently labeled RBM39RRM2 (e.g., BodipyFL-RBM39RRM2, acceptor fluorophore)
-
E7820
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a microplate, mix biotinylated DDB1-DCAF15 with terbium-coupled streptavidin.
-
Add increasing concentrations of fluorescently labeled RBM39RRM2.
-
Add a fixed concentration of E7820 (or titrate E7820 with fixed concentrations of the proteins).
-
Incubate the plate at room temperature to allow complex formation.
-
Measure the TR-FRET signal on a compatible microplate reader. The signal is proportional to the amount of ternary complex formed.
-
Calculate binding affinities (KDapp or EC50) by fitting the data to a binding curve.[2][20]
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in E7820-mediated RBM39 degradation.
Signaling Pathway of E7820-Induced RBM39 Degradation
Caption: E7820 acts as a molecular glue, inducing the formation of a ternary complex between DCAF15 and RBM39.
Experimental Workflow for Co-Immunoprecipitation
Caption: A streamlined workflow for validating the E7820-induced interaction between DCAF15 and RBM39 via Co-IP.
Logical Relationship of E7820's Mechanism of Action
Caption: The logical cascade of events from the presence of E7820 to the ultimate outcome of cancer cell death.
Conclusion
E7820 represents a compelling example of a molecular glue degrader with significant therapeutic potential. By coopting the cellular ubiquitin-proteasome system to selectively eliminate the oncoprotein RBM39, E7820 induces widespread changes in RNA splicing, ultimately leading to the death of cancer cells. The detailed mechanistic understanding, supported by robust quantitative data and well-defined experimental methodologies as outlined in this guide, provides a solid foundation for the continued investigation and clinical development of E7820 and other molecular glues targeting the spliceosome. Further research into biomarkers of response and mechanisms of resistance will be crucial for realizing the full clinical potential of this innovative therapeutic strategy.
References
- 1. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. E7820 | Cell Signaling Technology [cellsignal.com]
- 11. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. bmglabtech.com [bmglabtech.com]
The Discovery and Development of E7820: A Dual-Mechanism Anticancer Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
E7820 is a novel, orally bioavailable sulfonamide derivative that has demonstrated a unique dual mechanism of anticancer activity. Initially identified as an inhibitor of angiogenesis through the suppression of integrin α2 expression, it has more recently been characterized as a molecular glue degrader that induces the proteasomal degradation of the RNA-binding protein RBM39. This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of E7820. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows to offer a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The development of targeted cancer therapies has revolutionized the treatment landscape for numerous malignancies. E7820 (N-(3-Cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide) emerged from early drug discovery programs as a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis[1]. Its initial mechanism of action was attributed to the downregulation of integrin α2 (ITGA2), a key adhesion molecule on endothelial cells[2]. However, further investigation revealed a second, distinct mechanism: E7820 functions as a "molecular glue," promoting the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39, leading to the targeted degradation of RBM39. This discovery has positioned E7820 as a fascinating bifunctional agent with the potential to impact both the tumor microenvironment and intrinsic cancer cell processes.
Preclinical Development
In Vitro Activity
E7820 has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment, reflecting the compound's complex mechanism of action.
| Cell Line | Cancer Type | IC50 (µM) - 3 days | IC50 (µM) - 12 days |
| DLD1-P | Colorectal Cancer | >10 | 1.8 |
| DLD1-KO | Colorectal Cancer | >10 | 0.25 |
| HCC1937 | Breast Cancer | >10 | 1.5 |
| HCC1428 | Breast Cancer | >10 | 2.5 |
| PC-9 | Lung Cancer | 0.18 | Not Reported |
| FUJI | Not Reported | 0.25 | Not Reported |
| H2228 | Lung Cancer | 3.2 | Not Reported |
| KMLS1 | Not Reported | 2.5 | Not Reported |
| Table 1: In vitro anti-proliferative activity of E7820 in various cancer cell lines. Data compiled from[3]. |
The IC50 for splicing factor inhibition has been reported to be in the range of 1-5 µM[4].
In Vivo Antitumor Efficacy
The antitumor activity of E7820 has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition and anti-angiogenic effects.
In a study utilizing patient-derived xenograft (PDX) models from 42 patients with solid tumors, E7820 administration resulted in an overall response rate of 38.1%[3]. Twice-daily oral administration of E7820 markedly inhibited the subcutaneous tumor growth of seven human tumor cell lines derived from colon, breast, pancreas, and kidney cancers. In some models, such as the human pancreatic KP-1 and human colon LoVo cell lines, tumor growth was completely suppressed[5]. Furthermore, E7820 significantly inhibited the growth of orthotopically implanted human pancreatic KP-1 and colon Colo320DM tumors[5].
The anti-angiogenic effect in vivo was confirmed by a significant reduction in microvessel density in tumor tissues, as measured by CD31 immunohistochemistry[5].
Mechanism of Action
E7820 exerts its anticancer effects through two primary, interconnected mechanisms: inhibition of angiogenesis via integrin α2 suppression and targeted degradation of the RNA-binding protein RBM39.
Inhibition of Angiogenesis
E7820 was initially characterized as an angiogenesis inhibitor that suppresses the expression of integrin α2 on endothelial cells[1][2]. Integrin α2 is a receptor for collagen and plays a crucial role in cell adhesion, migration, and the formation of new blood vessels. By downregulating integrin α2 mRNA, E7820 disrupts endothelial cell interactions with the extracellular matrix, thereby inhibiting the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) induced by key angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF)[1].
RBM39 Degradation
More recent studies have unveiled that E7820 acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that do not normally associate. E7820 facilitates the formation of a ternary complex between the DDB1-CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4 E3 ubiquitin ligase, and the RNA-binding protein 39 (RBM39)[3]. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39[3]. RBM39 is a critical component of the spliceosome, and its degradation leads to aberrant RNA splicing, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Clinical Development
E7820 has been evaluated in several clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.
Phase I Studies
A Phase I study in patients with advanced solid malignancies established the safety and pharmacokinetic profile of E7820. The recommended Phase II dose was determined to be 100 mg per day[6]. Dose-limiting toxicities included neutropenia, thrombocytopenia, and elevated liver enzymes[6]. In this study, no complete or partial responses were observed; however, 8 out of 37 patients experienced stable disease for four months or longer, with five of those patients having stable disease for over six months[6]. Pharmacodynamic assessments showed a dose-dependent decrease in platelet integrin α2 expression, confirming target engagement of the anti-angiogenic mechanism[6]. Another Phase I study determined the maximum tolerated dose for bi-daily dosing to be 50 mg, with 66.7% of patients at this dose achieving stable disease as their best response[7].
| Parameter | Value | Reference |
| Recommended Phase II Dose | 100 mg/day (once daily) | [6] |
| Maximum Tolerated Dose (BID) | 50 mg (twice daily) | [7] |
| Dose-Limiting Toxicities | Grade 3/4 neutropenia, thrombocytopenia, elevated liver enzymes | [6] |
| Best Overall Response (Phase I) | Stable Disease (in a subset of patients) | [6][7] |
| Mean Terminal Half-life | 5.6 to 8.6 hours | [6] |
| Table 2: Summary of key findings from Phase I clinical trials of E7820. |
Phase II Studies
A Phase II clinical trial (NCT05024994) evaluated E7820 in patients with relapsed or refractory (R/R) splicing factor-mutant acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), or chronic myelomonocytic leukemia (CMML)[8][9]. In this study, E7820 was administered at a dose of 100 mg daily[8]. While the study demonstrated that E7820 could effectively degrade RBM39 in patients in vivo with limited toxicity, the clinical efficacy as a monotherapy was limited, and the study was closed for futility as none of the first 12 enrolled patients achieved an objective response[8]. The median overall survival was 3.8 months[8].
| Parameter | Value | Reference |
| Clinical Trial Identifier | NCT05024994 | [8][9] |
| Patient Population | R/R AML, MDS, or CMML with splicing factor mutations | [8] |
| E7820 Dose | 100 mg daily | [8] |
| Objective Response Rate | 0% in the first 12 patients | [8] |
| Median Overall Survival | 3.8 months | [8] |
| Key Finding | In vivo RBM39 degradation with limited monotherapy efficacy | [8] |
| Table 3: Summary of the Phase II clinical trial of E7820 in myeloid malignancies (NCT05024994). |
Experimental Protocols
Western Blotting for RBM39 Degradation
This protocol describes a representative method for assessing RBM39 protein levels in cells treated with E7820.
-
Cell Lysis:
-
Treat cells with the desired concentration of E7820 (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 16,900 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or DC Protein Assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 5x Laemmli loading buffer and heat the samples at 98°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
RNA Sequencing for Splicing Analysis
This protocol outlines a general workflow for analyzing global splicing changes induced by E7820.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E7820 | Cell Signaling Technology [cellsignal.com]
- 5. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor E7820 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
E7820: A Novel Molecular Glue Degrader Targeting RBM39 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: E7820 is an orally bioavailable small molecule that functions as a molecular glue degrader, inducing the degradation of the RNA-binding protein 39 (RBM39). By promoting the interaction between RBM39 and the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, E7820 triggers the ubiquitination and subsequent proteasomal degradation of RBM39. This targeted protein degradation leads to widespread alterations in RNA splicing, which can be therapeutically exploited in cancers with mutations in splicing factor genes. This guide provides a comprehensive overview of the mechanism of action, key experimental data, detailed experimental protocols, and clinical findings related to E7820.
Mechanism of Action: A Molecular Glue Approach
E7820 acts as a "molecular glue," a type of molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[1] In the case of E7820, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 and the neosubstrate RBM39.[2] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39, a key component of the spliceosome, results in significant disruption of RNA splicing, which can be particularly detrimental to cancer cells that are dependent on specific splicing events for their survival and proliferation.[3]
Signaling Pathway Diagram
Caption: E7820-mediated degradation of RBM39 via the DCAF15 E3 ligase pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for E7820 in preclinical studies.
Table 1: Binding Affinity of E7820
| Interacting Proteins | Assay Type | Apparent Dissociation Constant (KDapp) | Inhibition Constant (Ki) | Reference |
| DDB1-DCAF15 + RBM39RRM2 (in the presence of E7820) | TR-FRET | 2.0 µM | - | [4] |
| DDB1ΔB-DCAF15biotin + BodipyFL-E7820 | TR-FRET | 3.8 µM | - | [4] |
| DDB1ΔB-DCAF15biotin + BodipyFL-E7820 | TR-FRET Competition | - | 2.9 µM | [4] |
Table 2: In Vitro Degradation of RBM39 by E7820
| Cell Line | Assay Type | Half-maximal Degradation Concentration (DC50) | Maximal Degradation (Dmax) | Reference |
| HEK293T (wild-type RBM39) | HiBiT Assay | 17 nM | 46% | [5] |
| MOLM-13 | RBM39-EGFP Reporter | 9 nM | 81% | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protein Binding
This assay is used to quantify the interaction between DCAF15 and RBM39 in the presence of E7820.
Materials:
-
Recombinant biotinylated DDB1-DCAF15 complex
-
Recombinant fluorescently labeled RBM39RRM2 (e.g., with BodipyFL)
-
Terbium-coupled streptavidin
-
E7820
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 200 mM NaCl, 0.1% Pluronic F-68)
-
384-well plates
Procedure:
-
Prepare a solution of biotinylated DDB1-DCAF15 (e.g., 200 nM) and terbium-coupled streptavidin (e.g., 2 nM) in assay buffer.
-
Add varying concentrations of E7820 to the wells of a 384-well plate.
-
Add the DDB1-DCAF15/streptavidin mixture to the wells.
-
Add fluorescently labeled RBM39RRM2 to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.
-
For competition assays, a fluorescently labeled E7820 analog can be used, and the displacement by unlabeled E7820 or other compounds is measured.[4][6]
HiBiT Assay for RBM39 Degradation
This bioluminescence-based assay measures the intracellular degradation of RBM39.
Materials:
-
HEK293T cells
-
Plasmid encoding for HiBiT-tagged RBM39
-
Transfection reagent
-
E7820
-
LgBiT protein
-
Luciferase substrate (furimazine)
-
Lysis buffer
-
Luminometer
Procedure:
-
Transfect HEK293T cells with the HiBiT-RBM39 plasmid.
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of E7820 for a specified duration (e.g., 24 hours).
-
Lyse the cells and add the LgBiT protein and luciferase substrate.
-
Measure the luminescence signal using a luminometer. The signal is proportional to the amount of remaining HiBiT-RBM39.
-
Normalize the data to a vehicle-treated control to determine the percentage of RBM39 degradation.[5]
Cell Viability Assay (e.g., PrestoBlue or MTT)
This assay assesses the cytotoxic effects of E7820 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., DLD1)
-
Cell culture medium and supplements
-
96-well plates
-
E7820
-
PrestoBlue™ Cell Viability Reagent or MTT reagent
-
Plate reader (for absorbance or fluorescence)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5.0 × 10^2 cells/well).
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of E7820 concentrations.
-
Incubate for a specified period (e.g., 3 or 12 days).
-
Add the PrestoBlue™ or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control.
Experimental Workflow Diagram
Caption: Key in vitro experimental workflows for characterizing E7820.
Clinical Development and Findings
E7820 has been evaluated in Phase I and II clinical trials, primarily in patients with myeloid malignancies harboring splicing factor mutations.
Phase I Study in Advanced Solid Malignancies
A Phase I study in patients with advanced solid malignancies established the recommended Phase II dose of E7820 at 100 mg per day. Dose-limiting toxicities included thrombocytopenia, neutropenia, and elevated liver enzymes.[3]
Phase II Study in Relapsed/Refractory Myeloid Malignancies (NCT05024994)
An investigator-initiated Phase II trial (NCT05024994) evaluated E7820 in patients with relapsed or refractory acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), or chronic myelomonocytic leukemia (CMML) with splicing factor mutations.
Study Design: Patients received 100 mg of E7820 daily in 28-day cycles.
Key Findings:
-
Efficacy: The study was closed for futility as none of the first 12 patients enrolled achieved an objective response.[1] One patient had a transient marrow complete remission without blood count recovery.[1]
-
Pharmacodynamics: Western blotting of peripheral blood mononuclear cells from patients showed greater than 50% degradation of RBM39.
-
Safety: The safety profile was consistent with previous studies.
Table 3: Baseline Characteristics of Patients in the NCT05024994 Trial (n=12)
| Characteristic | Value | Reference |
| Median Age (range) | 77 years (71-85) | |
| Diagnosis | AML: 7 (58%), MDS: 5 (42%) | |
| Median Prior Lines of Therapy (range) | 3 (1-6) | |
| Splicing Factor Mutations | ||
| SF3B1 | 6 (50%) | |
| SRSF2 | 5 (42%) | |
| U2AF1 | 3 (25%) | |
| ZRSR2 | 1 (8%) |
Table 4: Most Common Adverse Events in the NCT05024994 Trial (n=12)
| Adverse Event | Frequency (%) | Reference |
| Non-Hematologic | ||
| Diarrhea | 6 (50.0%) | |
| Cough | 4 (33.3%) | |
| Hematologic | ||
| Anemia | 2 (16.7%) | |
| Neutropenia | 2 (16.7%) |
Future Directions
While E7820 monotherapy showed limited clinical efficacy in heavily pretreated patients with myeloid malignancies, the confirmation of on-target RBM39 degradation in patients provides a strong rationale for further investigation.[1] Preclinical data suggest synergy between E7820 and other agents, such as the BCL-2 inhibitor venetoclax. A combination therapy arm has been added to the NCT05024994 trial to explore this synergy. Future research will likely focus on combination strategies and the development of next-generation RBM39 degraders with improved therapeutic windows.
References
Preclinical studies of E7820 in solid tumors
An In-depth Technical Guide on the Preclinical Studies of E7820 in Solid Tumors
Executive Summary
E7820 is a first-in-class, orally active, synthetic sulfonamide with a novel mechanism of action applicable to the treatment of solid tumors. Preclinical investigations have revealed a dual anti-cancer activity profile. Primarily, E7820 functions as a "molecular glue" degrader, promoting the proteasomal degradation of the RNA-binding protein 39 (RBM39) by facilitating its interaction with the DCAF15 E3 ubiquitin ligase substrate receptor.[1][2][3] This leads to widespread disruption of RNA splicing, a process critical for the survival of many cancer cells.[4][5] Concurrently, E7820 has been shown to suppress the expression of integrin α2, a key mediator of angiogenesis, thereby inhibiting the formation of new blood vessels that supply tumors.[6][7][8] This technical guide synthesizes the available preclinical data on E7820, detailing its mechanism of action, efficacy in various tumor models, and the experimental protocols utilized in its evaluation.
Mechanism of Action
RBM39 Degradation via Molecular Glue Mechanism
E7820's primary anti-neoplastic effect stems from its ability to induce the degradation of the splicing factor RBM39.[4] Unlike conventional inhibitors that block an active site, E7820 acts as a molecular glue, stabilizing the protein-protein interaction between RBM39 and DCAF15, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[3][9] E7820 binds to a shallow pocket on DCAF15, creating a neo-functionalized surface that recruits RBM39.[3][10] This ternary complex formation (DCAF15-E7820-RBM39) triggers the poly-ubiquitination of RBM39, marking it for subsequent degradation by the 26S proteasome.[11] The loss of RBM39 disrupts essential RNA splicing events, leading to cancer cell death.[1][4]
Anti-Angiogenic Activity via Integrin α2 Suppression
Early research identified E7820 as an inhibitor of angiogenesis.[8] This effect is mediated through the suppression of integrin α2 expression on endothelial cells.[7] The protein RBM39 is also known as Co-activator of Activating Protein 1 and Estrogen Receptors (CAPERα). The E7820-induced degradation of CAPERα results in the transcriptional downregulation of the integrin α2 gene.[9] Reduced expression of integrin α2 impairs the ability of endothelial cells to proliferate and form capillary-like structures (tube formation), which are essential processes for angiogenesis.[7][8] This anti-angiogenic effect contributes to the overall anti-tumor activity by restricting the tumor's blood supply.
Preclinical Efficacy Data
In Vitro Activity
E7820 demonstrates potent activity in vitro, both in its ability to modulate its direct targets and in its cytotoxicity against cancer cell lines. The compound's affinity for DCAF15 is relatively modest, which is characteristic of molecular glue degraders that rely on cooperative binding within a ternary complex.[3]
| Parameter | Assay Type | Value | Target/Cell Line | Reference |
| IC₅₀ | Splicing Factor Inhibition | 1-5 µM | Varies by context | [1] |
| Kᵢ | TR-FRET Competition | 2.9 µM | E7820 binding to DCAF15 | [3] |
| KDapp | TR-FRET Association | 2.0 µM | DDB1-DCAF15 binding to RBM39RRM2 (in presence of 50 µM E7820) | [3] |
| mRNA Reduction | qRT-PCR | ~30% reduction | Integrin α2 in HUVECs (50 ng/ml E7820) | [9] |
In Vivo Anti-Tumor Efficacy
E7820 has demonstrated broad-spectrum anti-tumor activity in multiple murine models, including subcutaneous xenografts, orthotopic models, and patient-derived xenograft (PDX) models.[7][8][12]
| Model Type | Cancer Type | Cell Line / PDX ID | Dosing (Oral) | Key Result | Reference |
| Subcutaneous Xenograft | Pancreatic | KP-1 | Not Specified | Complete tumor growth suppression | [8] |
| Subcutaneous Xenograft | Colon | LoVo | Not Specified | Complete tumor growth suppression | [8] |
| Orthotopic Xenograft | Pancreatic | KP-1 | Not Specified | Significant growth inhibition | [7][8] |
| Orthotopic Xenograft | Colon | Colo320DM | Not Specified | Significant growth inhibition | [7][8] |
| PDX | Bile Duct | Various | 100 mg/kg | 58.3% response rate | [12] |
| PDX | Uterine | Various | 100 mg/kg | 55.6% response rate | [12] |
| PDX | Gastric | Various | 100 mg/kg | 33.3% response rate | [12] |
| PDX | Overall (Various) | Various | 100 mg/kg | 38.1% response rate | [12] |
| PDX | Overall (Various) | Various | 200 mg/kg | 54.8% response rate | [12] |
Pharmacodynamics and Biomarker Analysis
Preclinical studies established a clear link between E7820 exposure, target engagement, and anti-tumor activity. The expression of integrin α2 on platelets was identified as a potential surrogate biomarker for E7820's biological activity, as its reduction correlated with anti-tumor efficacy at similar dose levels.[8][13]
| Animal Model | Parameter | Value | Implication | Reference |
| KP-1 Pancreatic Tumor | Iinh,50 | 14.7% | Integrin α2 inhibition required for tumor stasis in 50% of mice | [13] |
| KP-1 Pancreatic Tumor | Iinh,90 | 17.9% | Integrin α2 inhibition required for tumor stasis in 90% of mice | [13] |
These preclinical findings were crucial for clinical development, suggesting that moderate inhibition of platelet integrin α2 could serve as a translatable biomarker to predict tumor stasis in patients.[13]
Key Experimental Protocols
In Vitro Tube Formation Assay
This assay assesses the anti-angiogenic potential of E7820 by measuring its effect on the ability of endothelial cells to form capillary-like structures.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.[7]
-
Plate Coating: 96-well plates are coated with Matrigel, a basement membrane extract, which provides the substrate for tube formation.
-
Treatment: HUVECs are harvested, resuspended in a basal medium with growth factors (e.g., bFGF or VEGF), and treated with various concentrations of E7820 or a vehicle control.[7]
-
Incubation: The treated cells are seeded onto the Matrigel-coated plates and incubated for several hours (typically 6-18 hours) to allow for the formation of networks.
-
Analysis: The formation of tubular structures is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, or total branching points using imaging software.
In Vivo Xenograft Tumor Growth Study
This protocol is used to evaluate the anti-tumor efficacy of E7820 in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10⁶ KP-1 pancreatic cancer cells) is injected subcutaneously into the flank of each mouse.[8][14] For orthotopic models, cells are implanted into the corresponding organ (e.g., pancreas or cecum).[7][8]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups with comparable mean tumor volumes.
-
Drug Administration: E7820 is formulated for oral gavage and administered daily or twice daily at specified dose levels (e.g., 12.5–200 mg/kg).[12][13] The control group receives the vehicle solution.
-
Monitoring: Tumor dimensions are measured with calipers at regular intervals (e.g., 2-3 times per week), and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.
-
Endpoint & Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is the inhibition of tumor growth (TGI), calculated by comparing the change in tumor volume between treated and control groups.
Protein-Ligand Interaction Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to quantify the E7820-induced association between DCAF15 and RBM39.[3]
-
Reagent Preparation: Recombinant, purified DDB1-DCAF15 and the RBM39 RNA-recognition motif 2 (RRM2) domain are prepared. One protein is labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., fluorescein).
-
Assay Reaction: The labeled proteins are mixed in a microplate well in the presence of serial dilutions of E7820 or a DMSO control.
-
Incubation: The reaction is incubated to allow for complex formation.
-
Signal Reading: The plate is read on a TR-FRET-capable plate reader. The donor is excited, and if the proteins are in close proximity (<10 nm) due to E7820-mediated binding, energy is transferred to the acceptor, which then emits light at a specific wavelength.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. These ratios are plotted against the concentration of the titrated component to determine binding affinity (KDapp).[3]
References
- 1. E7820 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eisai.com [eisai.com]
- 12. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Pharmacological Profile of E7820
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7820 is a synthetic, orally bioavailable sulfonamide derivative with a multifaceted pharmacological profile. Initially investigated for its anti-angiogenic properties, subsequent research has elucidated its primary mechanism of action as a "molecular glue." E7820 facilitates the degradation of specific cellular proteins, leading to downstream effects on RNA splicing and gene expression, ultimately impacting cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the pharmacological properties of E7820, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action
E7820 functions as a molecular glue, inducing the proximity and interaction between the DDB1-CUL4 Associated Factor 15 (DCAF15), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex, and the RNA-binding protein RBM39.[1][2] This ternary complex formation triggers the polyubiquitination of RBM39, marking it for degradation by the proteasome.[2]
The degradation of RBM39, a key component of the spliceosome, leads to widespread alterations in pre-mRNA splicing. This disruption of normal splicing events affects the expression of numerous genes, including those involved in angiogenesis and cell cycle regulation. One of the key downstream effects of E7820-mediated RBM39 degradation is the suppression of integrin α2 (ITGA2) expression.[2] Integrin α2 is a cell surface receptor involved in cell adhesion, migration, and angiogenesis. By reducing its expression, E7820 inhibits endothelial cell tube formation and demonstrates anti-angiogenic effects.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for E7820 from various preclinical and clinical studies.
Table 1: In Vitro Activity of E7820
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Splicing Factor Inhibition) | 1-5 µM | Varies | [4] |
Table 2: Pharmacokinetic Parameters of E7820 in Humans (Phase I Clinical Trial)
| Parameter | Dose | Value | Reference |
| Tmax (Time to Maximum Concentration) | 10-200 mg/day | 1-12 hours | [5] |
| t½ (Half-life) | 10-200 mg/day | 5.6-8.6 hours | [5] |
| Cmax (Maximum Concentration) | Dose-proportional increase up to 70 mg | N/A | [5] |
| AUC (Area Under the Curve) | Dose-proportional increase up to 70 mg | N/A | [5] |
| Food Effect on Cmax and AUC | N/A | No significant effect |
Experimental Protocols
Western Blot for RBM39 Degradation
This protocol describes the detection of RBM39 protein levels in cells treated with E7820 to confirm its degradation.
Materials:
-
Cancer cell lines (e.g., K562, NKM1)[6]
-
E7820 (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-RBM39
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of E7820 (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
HUVEC Tube Formation Assay
This assay is used to assess the anti-angiogenic potential of E7820 by measuring its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
E7820 (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well culture plates
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for at least 30 minutes.[7][8]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing either E7820 at the desired concentration or DMSO as a vehicle control. Seed the HUVECs onto the solidified matrix.[7][8]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours to allow for tube formation.[9]
-
Visualization:
-
Carefully remove the culture medium.
-
Add Calcein AM solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the wells with PBS.
-
-
Image Analysis: Visualize the tube-like structures using a fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.
Signaling Pathway and Experimental Workflow Diagrams
Caption: E7820 Mechanism of Action.
Caption: Western Blot Workflow for RBM39.
Caption: HUVEC Tube Formation Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. E7820 | Cell Signaling Technology [cellsignal.com]
- 5. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
E7820: A Dual-Mechanism Anticancer Agent Targeting Angiogenesis and RNA Splicing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
E7820 is a novel, orally available small molecule, chemically defined as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide, with a multifaceted mechanism of action in oncology.[1][2][3] Initially characterized as a potent anti-angiogenic agent, E7820 has been shown to suppress the expression of integrin α2 (ITGA2), a key mediator of endothelial cell adhesion and tube formation.[1][4][5] More recently, E7820 has been identified as a molecular glue degrader that induces the proteasomal degradation of RNA-binding motif protein 39 (RBM39).[6][7] This dual activity positions E7820 as a promising therapeutic candidate for a range of solid tumors and hematological malignancies, particularly those with mutations in splicing factor genes.[8][9] This guide provides a comprehensive overview of E7820's targets, pathways, and preclinical and clinical data, along with detailed experimental protocols.
Core Mechanisms of Action
E7820 exerts its anticancer effects through two primary, interconnected pathways: inhibition of angiogenesis and modulation of RNA splicing.
Anti-Angiogenesis via Integrin α2 Suppression
E7820 was first identified as an inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[4][5][10] It achieves this by downregulating the expression of integrin α2 on the surface of endothelial cells.[1][4] Integrin α2, in complex with β1, is a receptor for collagen and plays a crucial role in endothelial cell adhesion to the extracellular matrix, migration, and the formation of capillary-like structures.[4]
The proposed mechanism involves the suppression of integrin α2 mRNA, leading to a subsequent decrease in the expression of other integrins such as α3, α5, and β1.[4][5] This disruption of integrin signaling inhibits endothelial cell proliferation and tube formation induced by key angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[10][11]
RBM39 Degradation and Splicing Modulation
More recent studies have unveiled a second, distinct mechanism of action for E7820. It functions as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[7]
RBM39 is a key component of the spliceosome, and its degradation leads to widespread alterations in pre-mRNA splicing.[6][12] This is particularly relevant in the context of myeloid malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where mutations in splicing factor genes (e.g., SF3B1, SRSF2, U2AF1) are common.[9] Cells with these mutations are often dependent on the remaining functional splicing machinery, making them particularly vulnerable to RBM39 degradation.[9] The altered splicing events can affect the expression of critical genes involved in cell cycle progression and survival, such as MYC and BCL2.[13]
Signaling Pathways and Molecular Interactions
The dual mechanisms of E7820 impact distinct but potentially interconnected signaling pathways.
Angiogenesis Signaling Pathway
E7820's anti-angiogenic effects are primarily mediated through the disruption of integrin signaling.
References
- 1. Matrigel Plug Angiogenesis Assay in vivo [bio-protocol.org]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. promocell.com [promocell.com]
- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 6. genomeme.ca [genomeme.ca]
- 7. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
The Role of DCAF15 in E7820-Mediated Degradation of RBM39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aryl sulfonamide E7820 has emerged as a promising anti-cancer agent that functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This activity is critically dependent on the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This technical guide provides an in-depth overview of the mechanism of action, key experimental methodologies to investigate this process, and quantitative data derived from seminal studies. We will explore the signaling pathway, experimental workflows, and the critical protein-protein interactions that govern the E7820-induced degradation of RBM39, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
Targeted protein degradation has revolutionized therapeutic strategies by utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. E7820 is a clinical-stage aryl sulfonamide that exemplifies this mechanism. It selectively targets the RNA splicing factor RBM39 for degradation, a protein implicated in the survival of certain cancer cells, particularly those with splicing factor mutations.[1][2] The central mediator of this process is the DDB1- and CUL4-Associated Factor 15 (DCAF15), which acts as the substrate receptor for the CRL4DCAF15 E3 ubiquitin ligase.[3][4] Understanding the intricate molecular interactions between E7820, DCAF15, and RBM39 is paramount for optimizing its therapeutic potential and developing next-generation molecular glues.
Mechanism of Action: The DCAF15-E7820-RBM39 Ternary Complex
E7820 functions by creating a novel protein-protein interface between DCAF15 and RBM39.[3][5] In the absence of E7820, DCAF15 and RBM39 exhibit minimal interaction.[3] E7820 binds to a shallow pocket on the surface of DCAF15, creating a composite interface that is then recognized by the RRM2 domain of RBM39.[5][6] This induced proximity results in the formation of a stable ternary complex: DCAF15-E7820-RBM39.
Once RBM39 is brought into proximity with the CRL4DCAF15 E3 ligase complex, it is polyubiquitinated. This process involves the transfer of ubiquitin molecules to lysine residues on the RBM39 protein.[6] The polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome. The degradation of RBM39 leads to widespread alterations in RNA splicing, ultimately triggering cell cycle arrest and apoptosis in susceptible cancer cells.[4]
References
- 1. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Early Research Findings on the Efficacy of E7820: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7820 is an investigational anti-cancer agent that has demonstrated promising preclinical activity through a novel mechanism of action. This technical guide synthesizes the early research findings on the efficacy of E7820, providing a comprehensive overview of its molecular mechanism, preclinical anti-tumor effects, and initial clinical trial results. The information is presented to support further research and development of this compound.
Core Mechanism of Action: A Molecular Glue Degrader
E7820 functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that do not normally bind. Specifically, E7820 facilitates the interaction between the DDB1-CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, and the RNA-binding protein RBM39.[1][2][3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][4] The degradation of RBM39 disrupts RNA splicing, which in turn contributes to the anti-tumor effects of E7820.[5]
One of the key downstream effects of E7820-mediated RBM39 degradation is the suppression of integrin α2 expression on endothelial cells.[6][7][8] Integrin α2 is a crucial component in cell-matrix interactions and plays a significant role in angiogenesis.[7][8] By downregulating integrin α2, E7820 inhibits endothelial cell proliferation and tube formation, key processes in the formation of new blood vessels that supply tumors.[6][9]
Preclinical Efficacy
E7820 has demonstrated broad-spectrum anti-tumor activity in various preclinical models. The quantitative data from these studies are summarized below.
In Vitro Angiogenesis Inhibition
E7820 has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by key angiogenic factors.
| Cell Line | Growth Factor | IC50 | Reference |
| HUVEC | bFGF | 0.10 µg/mL | [9] |
| HUVEC | VEGF | 0.081 µg/mL | [9] |
In Vivo Tumor Growth Inhibition in Xenograft Models
Oral administration of E7820 has shown significant dose-dependent inhibition of tumor growth in various human tumor xenograft models.
| Tumor Cell Line | Tumor Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| KP-1 | Pancreatic | Subcutaneous | 100 and 200 mg/kg, twice daily for 21 days | Complete regression | [10] |
| LoVo | Colon | Subcutaneous | 100 and 200 mg/kg, twice daily for 3-6 weeks | Complete suppression | [6][10] |
| WiDr | Colon | Subcutaneous | 50, 100, 200 mg/kg, twice daily for 3-6 weeks | Significant inhibition | [11] |
| Colo320DM | Colon | Orthotopic (cecum) | Not specified | Significant inhibition | [6] |
| BT-20 | Breast | Subcutaneous | 50, 100, 200 mg/kg, twice daily for 3-6 weeks | Significant inhibition | [11] |
| AsPC-1 | Pancreatic | Subcutaneous | 50, 100, 200 mg/kg, twice daily for 3-6 weeks | Significant inhibition (P < 0.05 at 50 mg/kg) | [11] |
| RCC-1 | Kidney | Subcutaneous | 50, 100, 200 mg/kg, twice daily for 3-6 weeks | Significant inhibition | [11] |
Early Clinical Trial Findings
E7820 has been evaluated in Phase I and II clinical trials, providing initial insights into its safety, tolerability, and clinical activity.
Phase I Study in Advanced Solid Tumors
A Phase I dose-escalation study was conducted in patients with advanced solid malignancies.
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 100 mg/day (fasting schedule) | [12] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 neutropenia, thrombocytopenia, and elevated liver enzymes at 100 mg/day. Grade 4 thrombocytopenia and neutropenia at 200 mg/day. | [12] |
| Pharmacodynamics | Sustained >50% decrease in platelet integrin α2 expression at 200 mg. Moderate (<30%) decrease at 70 and 100 mg. | [12] |
| Clinical Activity | No complete or partial responses. Stable disease (≥ 4 months) in 8 patients, with 5 patients having stable disease exceeding 6 months. | [12] |
Another Phase I study confirmed a recommended dose of 50 mg twice daily (BID) and reported stable disease in 66.7% of patients at this dose.[13]
Phase II Study in Myeloid Malignancies
A Phase II trial evaluated E7820 in patients with relapsed/refractory acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS) with splicing factor mutations.
| Parameter | Finding | Reference |
| Dosing Regimen | 100 mg daily in 28-day cycles | [14] |
| Efficacy | Limited single-agent clinical efficacy. No objective responses were observed in the first 12 patients, leading to study closure for futility. | [14][15] |
| Pharmacodynamics | Confirmed RBM39 degradation in patients in vivo, although the magnitude of RNA mis-splicing was less than that observed in preclinical models. | [14][16] |
Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Preparation of Extracellular Matrix: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.[17][18]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a serum-reduced medium. The cell suspension is then added to the matrix-coated wells.[17][18]
-
Treatment: E7820 is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.[17][19]
-
Visualization and Quantification: The formation of capillary-like networks is observed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points.[17][18]
Xenograft Tumor Growth Inhibition Studies
These in vivo studies evaluate the anti-tumor efficacy of E7820 in a living organism.
-
Cell Culture and Implantation: Human tumor cells (e.g., KP-1, LoVo) are cultured in vitro. A specific number of cells are then harvested and injected subcutaneously or orthotopically into immunodeficient mice.[6][11]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. E7820 is administered orally (e.g., by gavage) at specified doses and schedules. The control group receives a vehicle.[6][10][11]
-
Tumor Measurement and Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.[11]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. The tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.[10][11]
Western Blot for RBM39 Degradation
This technique is used to detect and quantify the levels of the RBM39 protein in cells or tissues after treatment with E7820.
-
Cell/Tissue Lysis: Cells or tissues are treated with E7820 or a vehicle control. After the desired incubation time, the cells/tissues are lysed to release the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to RBM39. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) is also used to ensure equal protein loading.[20][21]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: The signal intensity of the RBM39 band is quantified and normalized to the loading control to determine the relative amount of RBM39 protein in each sample.[21]
Visualizations
Caption: E7820 Molecular Mechanism of Action.
Caption: Xenograft Model Experimental Workflow.
References
- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 4. scispace.com [scispace.com]
- 5. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor E7820 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase II trial evaluating E7820 in patients with AML with splicing factor mutations | VJHemOnc [vjhemonc.com]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. promocell.com [promocell.com]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for E7820 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7820 is a novel, orally bioavailable sulfonamide derivative with potent anti-cancer properties. It functions as a "molecular glue," selectively inducing the degradation of the RNA-binding protein RBM39. This targeted protein degradation is mediated by the DCAF15 E3 ubiquitin ligase complex, leading to widespread alterations in RNA splicing and subsequent anti-tumor effects. A key downstream consequence of E7820 activity is the suppression of integrin α2 expression, which contributes to its anti-angiogenic properties.[1] Preclinical studies, particularly those involving patient-derived xenograft (PDX) models, have demonstrated the significant potential of E7820 in causing tumor regression across various cancer types.
These application notes provide a comprehensive guide for the utilization of E7820 in PDX models, covering its mechanism of action, detailed experimental protocols, and expected outcomes based on available preclinical data.
Mechanism of Action
E7820's primary mechanism of action involves its function as a molecular glue that promotes the interaction between the DCAF15 E3 ubiquitin ligase substrate receptor and the RNA-binding protein RBM39. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39. The loss of RBM39 disrupts the normal RNA splicing machinery, leading to the generation of aberrant transcripts and ultimately, cancer cell death. Additionally, E7820 has been shown to suppress the expression of integrin α2, a key molecule involved in cell adhesion and angiogenesis, thereby inhibiting tumor growth and metastasis.[1]
Data Presentation
Efficacy of E7820 in Patient-Derived Xenograft Models
A study involving 42 PDX models from various cancer types demonstrated significant tumor shrinkage following oral administration of E7820. The overall response rates and responses in specific cancer types are summarized below.
| Cancer Type | Number of PDX Models | Dose (mg/kg) | Overall Response Rate (%) |
| Overall | 42 | 100 | 38.1% |
| 200 | 54.8% | ||
| Bile Duct Cancer | 12 | 100 | 58.3% |
| Uterine Cancer | 9 | 100 | 55.6% |
| Gastric Cancer | 9 | 100 | 33.3% |
| Pancreatic Cancer | 12 | 100 | 8.3% |
Data sourced from a 2024 press release by Eisai Co., Ltd. and the National Cancer Center.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG) mice), 6-8 weeks old
-
Surgical instruments (scalpels, forceps)
-
Culture medium (e.g., RPMI-1640)
-
Matrigel (optional)
-
Anesthesia for mice
-
Animal housing under specific pathogen-free (SPF) conditions
Procedure:
-
Tissue Preparation:
-
Place the fresh tumor tissue in a sterile petri dish with culture medium on ice.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous pocket. The use of Matrigel mixed with the tumor fragment can sometimes improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth by visual inspection and palpation.
-
Once a tumor becomes palpable, measure its dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Passaging:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, a portion fixed for histological analysis, and the remainder can be processed for subsequent passaging into new cohorts of mice.
-
Protocol 2: Preparation and Oral Administration of E7820
This protocol describes the preparation of E7820 for oral gavage in mice.
Materials:
-
E7820 lyophilized powder
-
Dimethyl sulfoxide (DMSO)
-
Vehicle for oral administration (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Reconstitution of E7820:
-
Preparation of Dosing Solution:
-
Calculate the required amount of E7820 based on the desired dose (e.g., 100 mg/kg or 200 mg/kg) and the body weight of the mice.
-
Dilute the E7820 stock solution in the chosen vehicle to the final desired concentration. The final concentration of DMSO in the vehicle should be kept low (typically ≤10%) to minimize toxicity.
-
Vortex the dosing solution vigorously before each administration to ensure a homogenous suspension.
-
-
Oral Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. A typical administration volume is 10 mL/kg.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus and deliver the E7820 suspension directly into the stomach.
-
Administer the appropriate dose orally, for example, on a twice-daily schedule.[3]
-
Monitor the mice for any adverse reactions following administration.
-
Protocol 3: Assessment of Treatment Efficacy
This protocol details methods for evaluating the anti-tumor effects of E7820 in PDX models.
1. Tumor Volume Measurement:
-
Measure the length and width of the tumors using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Plot the mean tumor volume ± SEM for each treatment group over time to visualize the treatment effect.
-
The change in tumor volume from baseline can be used to quantify the treatment response.
2. Western Blot for RBM39 Degradation:
-
At the end of the study, collect tumor tissues and snap-freeze them in liquid nitrogen or immediately process for protein extraction.
-
Homogenize the tumor tissue and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the RBM39 protein levels.
3. Flow Cytometry for Integrin α2 Expression:
-
Resect tumors and prepare single-cell suspensions by mechanical dissociation and/or enzymatic digestion (e.g., with collagenase).
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a fluorescently-conjugated antibody specific for human integrin α2 (CD49b).
-
Include appropriate isotype controls and unstained controls.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of integrin α2-positive cells and the mean fluorescence intensity.
4. Immunohistochemistry (IHC) for Microvessel Density:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against an endothelial cell marker, such as CD31.
-
Use a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Capture images of multiple fields of view and quantify the microvessel density by counting the number of stained vessels per unit area.
Concluding Remarks
The use of E7820 in patient-derived xenograft models offers a powerful preclinical platform to evaluate its therapeutic potential in a system that more closely recapitulates the heterogeneity of human tumors. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies with E7820. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of E7820's anti-cancer activity and facilitating its clinical development.
References
- 1. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of population pharmacokinetic modeling in early clinical development of the anticancer agent E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for E7820 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of E7820 in preclinical research settings. E7820 is an orally available, aromatic sulfonamide derivative with antiangiogenic and antitumor properties.[1] Its mechanism of action centers on the inhibition of integrin α2 expression on endothelial cells, which is crucial for angiogenesis.[2][3]
Mechanism of Action
E7820 functions as a molecular glue that induces the degradation of the splicing factor RBM39.[4] This is achieved by promoting the formation of a ternary complex between RBM39 and the E3 ubiquitin ligase substrate receptor DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[4] A key downstream effect of this action is the suppression of CAPERα, a coactivator for activating protein-1 (AP-1), which in turn downregulates the transcription of the integrin α2 subunit (ITGA2) gene.[5] The reduction of integrin α2 on the surface of endothelial cells disrupts cell-matrix interactions and inhibits key processes in angiogenesis, including endothelial cell proliferation and tube formation.[1][2]
In Vitro Applications
E7820 has been demonstrated to inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs).[2][6] It is effective in suppressing angiogenesis induced by key growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[6]
In Vivo Applications
Oral administration of E7820 has shown significant antitumor activity in various mouse xenograft models, including those for human colon, breast, pancreas, and kidney cancers.[1][7] It effectively inhibits tumor-induced angiogenesis and suppresses tumor growth.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative data for the dosage and administration of E7820 in preclinical research.
Table 1: In Vitro Efficacy of E7820
| Cell Line | Assay | E7820 Concentration | Observed Effect | Citation |
| HUVEC | Proliferation (bFGF-induced) | IC50: 0.10 µg/mL | Inhibition of cell proliferation | [6] |
| HUVEC | Proliferation (VEGF-induced) | IC50: 0.081 µg/mL | Inhibition of cell proliferation | [6] |
| HUVEC | Tube Formation | 50 ng/mL | Significant decrease in integrin α2 expression | [8] |
| HUVEC | Tube Formation | 0.7 µg/mL (bFGF-driven) | Inhibition of tube formation | [9] |
| HUVEC | Tube Formation | 2.0 µg/mL (VEGF-driven) | Inhibition of tube formation | [9] |
Table 2: In Vivo Dosage and Administration of E7820 in Mouse Models
| Mouse Model | Tumor Type | Route of Administration | Dosage | Dosing Frequency | Treatment Duration | Observed Effect | Citation |
| Nude Mice | WiDr (human colorectal) xenograft | Oral | Not specified | Not specified | Not specified | Inhibition of tumor growth | [2] |
| Nude Mice | LoVo (human colorectal) xenograft | Oral | Not specified | Not specified | Not specified | Inhibition of tumor growth | [2] |
| Nude Mice | Seven human tumor cell lines (colon, breast, pancreas, kidney) xenografts | Oral | Not specified | Twice-daily | Not specified | Inhibition of subcutaneous tumor growth | [7] |
| Nude Mice | KP-1 (human pancreatic) xenograft | Oral | 12.5-200 mg/kg | Daily | 21 days | Tumor growth inhibition (stasis at 100-200 mg/kg) | [1][7] |
| Nude Mice | KP-1 (human pancreatic) orthotopic | Oral | Not specified | Twice-daily | Not specified | Significant inhibition of tumor growth | [7] |
| Nude Mice | Colo320DM (human colon) orthotopic | Oral | Not specified | Twice-daily | Not specified | Significant inhibition of tumor growth | [7] |
| Patient-Derived Xenograft (PDX) | Various solid tumors | Not specified | Not specified | Not specified | Not specified | 38.1% overall response rate | [4] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This protocol is for assessing the antiangiogenic effect of E7820 on HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
E7820 (stock solution in DMSO)
-
96-well plates
-
Calcein AM (for visualization)
Procedure:
-
Preparation of BME-coated plates:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in EGM-2 until they reach approximately 80% confluency.
-
Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 1 x 10^5 to 1.5 x 10^5 cells/mL.
-
-
Treatment with E7820:
-
Prepare serial dilutions of E7820 in EGM-2 from a stock solution. A final concentration of 50 ng/mL can be used as a starting point based on previous studies.[8] Include a vehicle control (DMSO).
-
Mix the HUVEC suspension with the E7820 dilutions.
-
-
Seeding and Incubation:
-
Carefully add 100 µL of the cell suspension (containing 1 x 10^4 to 1.5 x 10^4 cells) to each BME-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Tube formation can typically be observed within this time frame.
-
-
Visualization and Analysis:
-
After incubation, carefully remove the medium.
-
Stain the cells with Calcein AM for visualization of the tube network.
-
Capture images using a fluorescence microscope.
-
Quantify the tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using angiogenesis analysis software.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of orally administered E7820 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., KP-1 pancreatic cancer cells)
-
E7820
-
Vehicle for oral administration (e.g., 0.5% methyl cellulose or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of the desired human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment Preparation:
-
Randomize the mice into treatment and control groups.
-
Prepare the E7820 formulation by suspending it in the chosen vehicle. Doses ranging from 50 to 200 mg/kg have been shown to be effective.[7] The formulation should be prepared fresh daily or as stability data allows.
-
-
Administration of E7820:
-
Administer E7820 or the vehicle control to the respective groups via oral gavage. A daily or twice-daily dosing schedule can be followed.[7]
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration (e.g., 21 days).[7]
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for microvessel density).
-
Compare the tumor growth inhibition between the E7820-treated and control groups.
-
References
- 1. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 2. lonza.picturepark.com [lonza.picturepark.com]
- 3. researchgate.net [researchgate.net]
- 4. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
Application Note: Assays for Measuring RBM39 Degradation After E7820 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The compound E7820 is an anti-cancer aryl sulfonamide that functions as a molecular glue degrader.[1] It selectively induces the proteasome-dependent degradation of the RNA-binding protein RBM39.[2][3] This action is mediated by the recruitment of RBM39 to the CRL4-DCAF15 E3 ubiquitin ligase complex.[4][5] E7820 binds to a shallow pocket on the surface of the DCAF15 substrate receptor, creating a novel interface that is complementary to the RRM2 domain of RBM39.[2][6] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[4] The degradation of RBM39, a key splicing factor, results in altered RNA splicing and subsequent cell death in various cancer cell lines, particularly those of hematopoietic or lymphoid origin.[4][7] Accurate and robust methods to quantify the degradation of RBM39 are critical for the preclinical and clinical development of E7820 and other related molecular glues. This document provides detailed protocols for several key assays used to measure E7820-induced RBM39 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Cell-based Assays for E7820 Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7820 is a novel sulfonamide-based small molecule that has demonstrated potent anti-angiogenic and anti-tumor activities. Its mechanism of action involves functioning as a "molecular glue," promoting the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1][2][3][4] This interaction leads to the ubiquitination and subsequent proteasomal degradation of RBM39, a key factor in RNA splicing. The degradation of RBM39 alters the splicing of various pre-mRNAs, notably leading to the downregulation of integrin α2 (ITGA2) expression on the surface of endothelial cells.[5][6] Integrin α2 is a critical component in cell adhesion, migration, and the formation of new blood vessels. By suppressing its expression, E7820 effectively inhibits key processes in angiogenesis, such as endothelial cell proliferation and tube formation.[5][6]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of E7820. The assays are designed to be conducted in a standard cell culture laboratory and are applicable to various endothelial cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Mechanism of Action of E7820
E7820's primary mechanism involves the targeted degradation of RBM39, which in turn downregulates integrin α2 expression, leading to the inhibition of angiogenesis.
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete endothelial cell growth medium.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of E7820 (e.g., 0.01 µg/mL to 100 µg/mL) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Workflow for Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Matrigel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Suspension: Resuspend HUVECs in endothelial cell basal medium containing the desired concentrations of E7820 and any angiogenic stimulants (e.g., VEGF).
-
Cell Seeding: Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C for 4 to 18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
[7][8]#### 3. Western Blot for Integrin α2 and RBM39 Expression
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Workflow for Western Blot
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Culture HUVECs and treat with E7820 for the desired time (e.g., 24-72 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Integrin α2 (e.g., rabbit monoclonal [EPR5788]) or RBM39 overnight at 4°C. A[9][10] loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for ITGA2 mRNA Expression
This assay measures the relative levels of ITGA2 mRNA to assess the transcriptional effect of E7820.
Workflow for qRT-PCR
Caption: Workflow for qRT-PCR analysis.
Protocol:
-
Cell Treatment and RNA Extraction: Treat HUVECs with E7820 for the desired time (e.g., 17 hours). Extract total RNA using a commercial kit. 2[11]. RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for human ITGA2 and a housekeeping gene (e.g., GAPDH).
-
ITGA2 Forward Primer: 5′-TCCAGATGAGATTGATGAGACCAC-3′ [12] * ITGA2 Reverse Primer: 5′-AATCCATTCACGCAAACAGCA-3′ [12] * GAPDH Forward Primer: 5′-CTCACCGGATGCACCAATGTT-3′ [12] * GAPDH Reverse Primer: 5′-CGCGTTGCTCACAATGTTCAT-3′ 5[12]. Data Analysis: Calculate the relative expression of ITGA2 mRNA using the ΔΔCt method, normalized to the housekeeping gene.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of E7820. By employing these protocols, researchers can quantitatively assess the impact of E7820 on key aspects of angiogenesis, including endothelial cell proliferation, tube formation, and the expression of its molecular targets, RBM39 and integrin α2. These assays are essential tools for further preclinical investigation and drug development efforts related to E7820 and other compounds with similar mechanisms of action.
References
- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Factors Regulating Angiogenesis for Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrin alpha2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Anti-Integrin alpha 2 antibody [EPR5788] (ab133557) | Abcam [abcam.com]
- 11. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrin Alpha-2 as a Potential Prognostic and Predictive Biomarker for Patients With Lower-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing E7820's Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7820 is an investigational anti-cancer agent with a dual mechanism of action that holds the potential to significantly modulate the tumor microenvironment (TME). Primarily known as an inhibitor of integrin alpha-2 (ITGA2), E7820 disrupts angiogenesis and tumor cell-matrix interactions.[1][2][3][4] Additionally, E7820 acts as a molecular glue, inducing the degradation of the RNA-binding protein RBM39, which can lead to widespread changes in RNA splicing and subsequent cellular processes.[5][6][7][8][9][10] These distinct yet complementary actions suggest that E7820's anti-tumor effects may extend beyond direct cytotoxicity to a comprehensive reprogramming of the TME, including alterations in immune cell infiltration, stromal composition, and cytokine signaling.
These application notes provide a detailed framework for researchers to investigate and quantify the impact of E7820 on the TME. The following sections outline key experimental protocols and data presentation strategies to elucidate the multifaceted effects of this promising therapeutic candidate.
Key Biological Questions to Address:
-
How does E7820-mediated inhibition of integrin α2 affect tumor vasculature and the infiltration of immune effector and suppressor cells?
-
What are the consequences of RBM39 degradation on the phenotype and function of cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs)?
-
Does E7820 treatment alter the cytokine and chemokine profile within the tumor, and how does this influence the overall immune landscape?
-
Can changes in specific TME components serve as predictive biomarkers for E7820 efficacy?
Recommended Techniques for TME Assessment
To address these questions, a multi-pronged approach utilizing advanced cellular and molecular techniques is recommended. The following table summarizes the key methodologies and the specific TME parameters they can assess in the context of E7820 treatment.
| Technique | TME Component Assessed | Key Markers/Analytes | Expected E7820-Induced Changes (Hypothetical) |
| Multiplex Immunofluorescence (mIF) | Immune Cell Infiltration & Spatial Distribution | CD3, CD4, CD8 (T cells), FOXP3 (Tregs), CD68 (Macrophages), CD163 (M2 Macrophages), Granzyme B (Cytotoxic T cells), FAP, α-SMA (CAFs), CD31 (Endothelial cells) | Increased CD8+ T cell infiltration, Decreased FOXP3+ Tregs and CD163+ M2 macrophages, Altered spatial proximity of immune cells to tumor cells, Decreased microvessel density (CD31). |
| Flow Cytometry | Immune Cell Phenotyping & Quantification | CD45, CD3, CD4, CD8, FOXP3, CD11b, Gr-1 (MDSCs), F4/80, CD86, CD206 (Macrophages), PD-1, TIM-3, LAG-3 (Exhaustion markers) | Changes in the proportions of T cell subsets, Reduction in myeloid-derived suppressor cells (MDSCs), Polarization of macrophages from an M2 to an M1 phenotype, Modulation of immune checkpoint molecule expression. |
| RNA Sequencing (RNA-Seq) | Gene Expression Profiling of Tumor and Stromal Cells | Differentially expressed genes related to immune activation, inflammation, angiogenesis, and stromal remodeling. | Altered expression of genes involved in cytokine signaling pathways, extracellular matrix organization, and immune cell recruitment. Identification of novel splicing events induced by RBM39 degradation. |
| Luminex/ELISA Assays | Cytokine & Chemokine Profiling | IFN-γ, TNF-α, IL-2, IL-6, IL-10, TGF-β, CXCL9, CXCL10, CCL2, CCL5 | Increased levels of pro-inflammatory cytokines (IFN-γ, TNF-α), Decreased levels of immunosuppressive cytokines (IL-10, TGF-β), Changes in chemokines that regulate immune cell trafficking. |
Experimental Protocols
Multiplex Immunofluorescence (mIF) for In-situ TME Analysis
This protocol enables the simultaneous detection and spatial analysis of multiple protein markers within formalin-fixed paraffin-embedded (FFPE) tumor tissue.
Objective: To visualize and quantify the infiltration and spatial relationships of various immune and stromal cell populations within the TME following E7820 treatment.
Materials:
-
FFPE tumor sections (5 µm) from control and E7820-treated animals/patients.
-
Leica BOND RX autostainer or similar automated staining platform.
-
Opal™ Multiplex IHC Kit (Akoya Biosciences).
-
Primary antibodies against target proteins (e.g., CD8, FOXP3, CD68, FAP, CD31).
-
DAPI for nuclear counterstaining.
-
Akoya PhenoImager® HT (formerly Vectra Polaris) or similar multispectral imaging system.
-
inForm®, PhenoptrReports, or QuPath software for image analysis.
Protocol:
-
Deparaffinization and Rehydration: Perform on-board deparaffinization and rehydration of FFPE sections using standard protocols on the automated stainer.
-
Antigen Retrieval: Conduct heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) as recommended for the primary antibodies.
-
Iterative Staining Cycles: [11] a. Block endogenous peroxidases. b. Apply the first primary antibody and incubate. c. Apply the corresponding secondary antibody conjugated to horseradish peroxidase (HRP). d. Incubate with the assigned Opal fluorophore. e. Strip the primary and secondary antibodies using another round of HIER.
-
Repeat Staining: Repeat step 3 for each subsequent primary antibody-Opal fluorophore pair.
-
Counterstaining: After the final staining cycle, apply DAPI to counterstain the nuclei.
-
Mounting: Coverslip the slides with a compatible mounting medium.
-
Image Acquisition: Scan the slides using a multispectral imaging system to acquire high-resolution images of the stained tissue.
-
Spectral Unmixing and Analysis: Use image analysis software to spectrally unmix the fluorescent signals and perform cell segmentation, phenotyping, and spatial analysis.
Data Presentation:
| Cell Population | Metric | Control Group | E7820-Treated Group | P-value |
| CD8+ T cells | Density (cells/mm²) | e.g., 50 | e.g., 200 | e.g., <0.01 |
| FOXP3+ Tregs | Density (cells/mm²) | e.g., 100 | e.g., 40 | e.g., <0.05 |
| CD68+ Macrophages | Density (cells/mm²) | e.g., 150 | e.g., 120 | e.g., ns |
| CD31+ Microvessels | Vessel Density | e.g., 30 | e.g., 15 | e.g., <0.01 |
| Spatial Analysis | CD8+ to Tumor Cell Proximity | e.g., 50 µm | e.g., 20 µm | e.g., <0.01 |
Note: Data are hypothetical examples.
Flow Cytometry for Quantitative Analysis of Immune Cell Subsets
This protocol allows for the high-throughput quantification and phenotyping of immune cells isolated from fresh tumor tissue.
Objective: To determine the relative proportions and activation status of various immune cell populations within the TME of control versus E7820-treated tumors.
Materials:
-
Fresh tumor tissue.
-
Tumor dissociation kit (e.g., Miltenyi Biotec).
-
GentleMACS Dissociator.
-
Ficoll-Paque or density gradient medium.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 2mM EDTA).
-
Fluorochrome-conjugated antibodies against cell surface and intracellular markers.
-
Live/dead stain.
-
Flow cytometer (e.g., BD LSRFortessa™ or similar).
-
FlowJo™ or similar analysis software.
Protocol:
-
Tissue Dissociation: Mince fresh tumor tissue and digest using a tumor dissociation kit and a gentleMACS Dissociator to obtain a single-cell suspension.[12][13]
-
Cell Filtration and Red Blood Cell Lysis: Filter the cell suspension through a 70 µm cell strainer. If necessary, perform red blood cell lysis.
-
Immune Cell Enrichment (Optional): For tumors with low immune infiltration, consider enriching for CD45+ cells using magnetic-activated cell sorting (MACS).
-
Cell Staining: a. Resuspend cells in flow cytometry staining buffer. b. Stain with a live/dead marker to exclude non-viable cells. c. Block Fc receptors to prevent non-specific antibody binding. d. Incubate with a cocktail of fluorochrome-conjugated antibodies for surface markers. e. For intracellular markers (e.g., FOXP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody cocktail.
-
Data Acquisition: Acquire data on a multi-parameter flow cytometer.
-
Data Analysis: Analyze the data using software like FlowJo™ to gate on specific cell populations and quantify their frequencies and marker expression levels.
Data Presentation:
| Immune Cell Subset | Metric | Control Group | E7820-Treated Group | P-value |
| CD8+ T cells | % of CD45+ cells | e.g., 10% | e.g., 25% | e.g., <0.01 |
| Tregs (CD4+FOXP3+) | % of CD4+ T cells | e.g., 20% | e.g., 8% | e.g., <0.05 |
| MDSCs (CD11b+Gr-1+) | % of CD45+ cells | e.g., 15% | e.g., 5% | e.g., <0.01 |
| M1 Macrophages (F4/80+CD86+) | % of Macrophages | e.g., 30% | e.g., 60% | e.g., <0.05 |
| PD-1 on CD8+ T cells | Mean Fluorescence Intensity | e.g., 5000 | e.g., 3000 | e.g., <0.05 |
Note: Data are hypothetical examples.
RNA Sequencing (RNA-Seq) for Transcriptomic Profiling
This protocol provides a comprehensive analysis of the gene expression changes within the TME following E7820 treatment.
Objective: To identify gene expression signatures and pathways modulated by E7820 in the TME, including those related to immune response, stromal remodeling, and RBM39-mediated splicing alterations.
Materials:
-
Fresh-frozen or FFPE tumor biopsies.
-
RNA extraction kit (e.g., Qiagen RNeasy).
-
Library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Bioinformatics pipeline for data analysis (e.g., STAR for alignment, DESeq2 for differential expression analysis).
Protocol:
-
RNA Extraction: Extract total RNA from tumor biopsies using a suitable kit. Assess RNA quality and quantity.[14][15]
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads. b. Alignment: Align the reads to a reference genome. c. Gene Expression Quantification: Count the number of reads mapping to each gene. d. Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the E7820-treated group compared to the control.[16][17] e. Pathway and Splicing Analysis: Perform gene set enrichment analysis to identify modulated pathways. Utilize specialized tools to detect differential splicing events resulting from RBM39 degradation.
Data Presentation:
| Pathway/Gene Signature | Direction of Change | Fold Change (log2) | FDR |
| Interferon-gamma Response | Upregulated | e.g., 2.5 | e.g., <0.001 |
| Angiogenesis | Downregulated | e.g., -1.8 | e.g., <0.01 |
| Extracellular Matrix Organization | Downregulated | e.g., -2.1 | e.g., <0.001 |
| T cell Chemotaxis (CXCL9, CXCL10) | Upregulated | e.g., 3.0 | e.g., <0.001 |
| Alternative Splicing Events | Increased | N/A | e.g., <0.05 |
Note: Data are hypothetical examples.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Flow Cytometry Protocol [protocols.io]
- 14. RNA Sequencing of Cancer Biopsy Specimens: new research demonstrates robustness for use in a clinical decision-making setting [omicure.com]
- 15. RNA sequencing and its applications in cancer and rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maximizing Small Biopsy Patient Samples: Unified RNA-Seq Platform Assessment of over 120,000 Patient Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
Application Notes and Protocols for E7820 in Bile Duct and Uterine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7820 is an orally available small molecule, initially characterized as an anti-angiogenic agent targeting integrin alpha-2.[1][2] However, subsequent research has unveiled a more specific and potent mechanism of action: E7820 acts as a molecular glue, inducing the degradation of the RNA-binding protein RBM39 via the DCAF15-E3 ubiquitin ligase complex.[3][4][5] RBM39 is a key component of the spliceosome, and its degradation leads to widespread alterations in pre-mRNA splicing, ultimately resulting in anti-tumor effects.[3][5] This targeted protein degradation mechanism has shown promise in various cancer models, particularly those with underlying splicing factor mutations or dependencies.
Recent preclinical evidence has highlighted the potential of E7820 in the treatment of bile duct cancer (cholangiocarcinoma) and uterine cancer. This document provides detailed application notes and protocols for researchers interested in studying E7820 in these cancer models, based on the latest findings.
Application Notes
Rationale for E7820 in Bile Duct Cancer (Cholangiocarcinoma)
Recent studies have demonstrated that the target of E7820, RBM39, is significantly overexpressed in human cholangiocarcinoma tissues and its high expression is associated with a poor prognosis.[6][7][8] Preclinical investigations have shown that the depletion of RBM39 in cholangiocarcinoma cells leads to inhibited cell proliferation in vitro and reduced tumor development and growth in vivo.[7] Mechanistically, RBM39 has been shown to regulate the EZH2-WNT7B/β-catenin signaling pathway, which is crucial for cholangiocarcinoma growth.[6][7]
A pivotal preclinical study utilizing patient-derived xenograft (PDX) models of bile duct cancer has provided direct evidence of E7820's efficacy. In this study, oral administration of E7820 resulted in significant tumor shrinkage in a substantial subset of the tested models.[9]
Rationale for E7820 in Uterine Cancer
The therapeutic potential of E7820 also extends to uterine cancer. The same comprehensive PDX study demonstrated significant tumor shrinkage in a majority of uterine cancer models upon E7820 treatment.[9] The rationale for targeting the spliceosome in uterine cancer is further supported by the observation of splicing factor mutations, such as in SF3B1, in a subset of these tumors.[2] SF3B1 is a known interactor with RBM39, and its oncogenic role in endometrial cancer has been established.[10] Furthermore, aberrant alternative splicing is a recognized feature of endometrial cancer, contributing to tumor progression and therapeutic resistance.[11]
Biomarkers for E7820 Sensitivity
A key finding from the preclinical PDX studies is the potential of mutations in homologous recombination repair (HRR) genes, such as BRCA1, BRCA2, and ATM, as predictive biomarkers for E7820 response.[9] PDX models exhibiting tumor shrinkage with E7820 treatment showed a higher frequency of mutations in these genes. This suggests a potential synthetic lethal interaction between RBM39 degradation and defects in DNA damage repair pathways. The presence of splicing factor mutations may also serve as a biomarker, a hypothesis supported by the mechanism of action of E7820 in myeloid malignancies.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data from the preclinical patient-derived xenograft (PDX) study of E7820.
| Cancer Type | Number of PDX Models Tested | Number of Responding Models (Tumor Shrinkage) | Response Rate | Potential Biomarker | Reference |
| Bile Duct Cancer (Cholangiocarcinoma) | 12 | 7 | 58.3% | Mutations in HRR genes (e.g., BRCA1, BRCA2, ATM) | [9] |
| Uterine Cancer | 9 | 5 | 55.6% | Mutations in HRR genes (e.g., BRCA1, BRCA2, ATM) | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of E7820 on bile duct and uterine cancer cell lines.
-
Cell Lines: A panel of human cholangiocarcinoma (e.g., TFK-1, HuCCT1, EGI-1) and endometrial cancer (e.g., Ishikawa, AN3CA, HEC-1-A) cell lines.
-
Reagents: E7820 (solubilized in DMSO), cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS, CellTiter-Glo® Luminescent Cell Viability Assay kit, Annexin V-FITC/Propidium Iodide Apoptosis Detection Kit.
-
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of E7820 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for 72 hours.
-
For viability assessment, add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.
-
For apoptosis analysis, treat cells in 6-well plates with E7820 at relevant concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide following the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify apoptotic and necrotic cell populations.
-
-
Data Analysis: Calculate IC50 values for cell viability using non-linear regression. Quantify the percentage of apoptotic cells for each treatment condition.
Protocol 2: Western Blot Analysis of RBM39 Degradation
-
Objective: To confirm the on-target effect of E7820 by assessing the degradation of RBM39 protein.
-
Cell Lines and Reagents: As in Protocol 1, plus lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies against RBM39 and a loading control (e.g., β-actin or GAPDH), and a secondary HRP-conjugated antibody.
-
Procedure:
-
Treat cells in 6-well plates with E7820 (e.g., 1 µM) or DMSO for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells, collect the protein lysates, and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Densitometrically quantify the RBM39 protein bands and normalize to the loading control to determine the extent of degradation over time.
Protocol 3: In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of E7820 in vivo using cell line-derived or patient-derived xenograft models.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Models:
-
Cell Line-Derived Xenograft (CDX): Subcutaneously inject 1-5 x 10^6 bile duct or uterine cancer cells into the flank of each mouse.
-
Patient-Derived Xenograft (PDX): Surgically implant small fragments of patient tumor tissue subcutaneously or orthotopically.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer E7820 orally at a predetermined dose (e.g., 100 mg/kg, based on previous studies) daily or as per the established MTD.[9]
-
Treat the control group with the vehicle solution.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between the treatment and control groups.
Visualizations
Caption: Mechanism of action of E7820 leading to RBM39 degradation and anti-tumor effects.
References
- 1. RBM39 Enhances Cholangiocarcinoma Growth Through EZH2-mediated WNT7B/β-catenin Pathway [ouci.dntb.gov.ua]
- 2. Somatic Mutational Landscape of Splicing Factor Genes and Their Functional Consequences across 33 Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RBM39 Enhances Cholangiocarcinoma Growth Through EZH2-mediated WNT7B/β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic pan‐cancer analysis identifies RBM39 as an immunological and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigator-initiated clinical studies to be launched following confirmation of tumor shrinkage induced by the targeted protein degrader E7820 using J-PDX | National Cancer Center Japan [ncc.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Genomics and splicing events of type II endometrial cancers in the black population: racial disparity, socioeconomic and geographical differences - PMC [pmc.ncbi.nlm.nih.gov]
E7820 Clinical Trials: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of clinical trials involving E7820, an investigational anticancer agent. E7820 functions as a molecular glue, inducing the degradation of the RNA-binding protein RBM39, which plays a crucial role in RNA splicing and tumor progression. These notes are intended to guide researchers in designing and executing robust preclinical and clinical studies to evaluate the efficacy and mechanism of action of E7820 and similar compounds.
Mechanism of Action
E7820 is a synthetic sulfonamide that acts as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] The degradation of RBM39 disrupts RNA splicing, leading to antitumor effects. A key downstream effect of E7820 is the suppression of integrin α2 expression, which contributes to its anti-angiogenic properties.[1][2][4]
Caption: Workflow for the preclinical assessment of E7820's biological activity.
In Vitro Endothelial Tube Formation Assay
This assay assesses the effect of E7820 on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis. [2][5][6] Materials:
-
Endothelial cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Basement membrane extract: Matrigel® or a similar product.
-
E7820: Stock solution in DMSO.
-
96-well plates.
-
Microscope with imaging capabilities.
Protocol:
-
Plate Preparation: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells onto the solidified matrix in media containing various concentrations of E7820 or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Imaging and Analysis:
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the effect of E7820 on angiogenesis in a living organism. [7] Materials:
-
Immunocompromised mice.
-
Basement membrane extract (Matrigel®), with or without pro-angiogenic factors (e.g., bFGF, VEGF).
-
E7820: Formulated for in vivo administration (e.g., oral gavage).
-
Hemoglobin assay kit or immunohistochemistry reagents for CD31.
Protocol:
-
Matrigel Injection: Mix the liquid Matrigel with pro-angiogenic factors and inject it subcutaneously into the flank of the mice. The Matrigel will form a solid plug.
-
E7820 Administration: Administer E7820 or vehicle control to the mice daily via oral gavage for a specified period (e.g., 7-14 days).
-
Plug Excision: At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.
-
Clinical Trial Design and Data
Phase I Clinical Trial in Advanced Solid Tumors (NCT00346535)
A Phase I dose-escalation study was conducted to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of E7820 in patients with advanced solid malignancies. [4][8]
| Parameter | Value |
|---|---|
| Number of Patients | 37 |
| Dose Escalation Cohorts | 10, 20, 40, 70, 100, and 200 mg/day |
| Maximum Tolerated Dose (MTD) | 100 mg/day |
| Dose-Limiting Toxicities (DLTs) at 200 mg | Grade 4 thrombocytopenia and neutropenia |
| Best Response | Stable disease in 8 patients (≥ 4 months) |
| Pharmacokinetics (Mean Tmax) | 1-12 hours |
| Pharmacokinetics (Mean Terminal Half-life) | 5.6-8.6 hours |
| Pharmacodynamics | Sustained >50% decrease in platelet integrin α-2 expression at 200 mg |
Table 1: Summary of Phase I Clinical Trial Data for E7820 in Advanced Solid Tumors. [4][8]
Phase II Clinical Trial in Myeloid Malignancies (NCT05024994)
This Phase II trial evaluated the efficacy and safety of E7820 monotherapy in patients with relapsed/refractory myeloid malignancies harboring splicing factor mutations. [5][6][9][10][11]The study was terminated early for futility as none of the first 12 patients achieved an objective response. [9][10][11]
| Parameter | Value |
|---|---|
| Number of Patients Treated | 12 (7 AML, 5 MDS) |
| E7820 Dose | 100 mg daily |
| Median Age | 77 years |
| Median Prior Lines of Therapy | 3 |
| Primary Endpoint | Objective Response Rate (ORR) |
| Best Response | No objective responses |
| Median Overall Survival (OS) | 3.8 months |
| Most Common Non-Hematologic Adverse Events | Diarrhea (50.0%), Cough (33.3%) |
| Most Common Hematologic Adverse Events | Anemia (16.7%), Neutropenia (16.7%) |
| Biomarker Analysis | >50% RBM39 degradation observed in peripheral blood mononuclear cells |
Table 2: Summary of Phase II Clinical Trial Data for E7820 Monotherapy in Myeloid Malignancies. [9][10]
Phase II Clinical Trial of E7820 in Combination with Venetoclax (NCT05024994 Amendment)
Based on preclinical data suggesting synergy, the NCT05024994 trial was amended to include a combination arm of E7820 with the BCL-2 inhibitor venetoclax for patients with relapsed/refractory myeloid malignancies with splicing factor mutations. [12]
| Parameter | Value |
|---|---|
| Patient Population | Relapsed/refractory AML, MDS, or CMML with splicing factor mutations |
| Treatment Regimen | E7820 100mg daily + Venetoclax daily |
| Safety Run-in Cohort | 6 patients with optional E7820 dose de-escalation to 70mg daily |
| Primary Endpoint | Response rate within 6 cycles |
| Secondary Endpoints | Overall and event-free survival |
Table 3: Design of the Phase II Combination Trial of E7820 and Venetoclax. [12]
Diagram 3: Clinical Trial Logical Flow
Caption: Logical progression of E7820 clinical development.
Conclusion
The development of E7820 provides a compelling case study in targeting RNA splicing for cancer therapy. While monotherapy has shown limited clinical efficacy in heavily pretreated populations, the demonstration of on-target RBM39 degradation in patients provides a strong rationale for exploring combination strategies. The detailed protocols and data presented herein should serve as a valuable resource for researchers and clinicians working to advance the field of targeted protein degradation and develop novel cancer therapeutics.
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In Vivo Vascular Network Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 7. E7820 | Cell Signaling Technology [cellsignal.com]
- 8. RBM39 Monoclonal Antibody (2D2C8) (67420-1-IG) [thermofisher.com]
- 9. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Biomarker Analysis of E7t820 Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7820 is an investigational anti-cancer agent that functions as a molecular glue degrader.[1][2] Its primary mechanism of action involves the targeted degradation of the RNA-binding protein RBM39.[3][4] E7820 facilitates the interaction between RBM39 and the DDB1-DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[5][6] This degradation of RBM39, a key component of the spliceosome, results in widespread alterations in RNA splicing, which can selectively inhibit the growth of cancer cells, particularly those with mutations in splicing factor genes.[3][7][8] Additionally, E7820 has been shown to suppress the expression of integrin α2, a molecule involved in cell adhesion and angiogenesis, suggesting a dual anti-cancer activity.[9][10][11]
These application notes provide detailed protocols for the analysis of key biomarkers to assess the pharmacological and biological response to E7820 in both preclinical and clinical settings. The described methods focus on quantifying RBM39 protein degradation, analyzing changes in RNA splicing patterns, and measuring the cell surface expression of integrin α2.
Biomarker Analysis Overview
A multi-faceted approach to biomarker analysis is recommended to capture the full spectrum of E7820's activity. The following biomarkers are key indicators of target engagement and downstream biological effects:
-
RBM39 Protein Degradation: Direct measurement of the primary target's degradation provides evidence of target engagement.
-
Alternative RNA Splicing: Analysis of global changes in RNA splicing, particularly cassette exon skipping, serves as a functional biomarker of E7820's downstream activity.
-
Integrin α2 Expression: Quantification of integrin α2 on the surface of platelets can be utilized as a surrogate biomarker for the anti-angiogenic effects of E7820.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of E7820 on the key biomarkers.
Table 1: Preclinical and Clinical RBM39 Degradation Data
| Model System | E7820 Concentration/Dose | Duration of Treatment | RBM39 Degradation | Reference |
| K562, NKM1 cell lines | 1 µM | 24 hours | Substantial degradation observed | [13] |
| Patients with R/R splicing factor-mutant AML, MDS, or CMML | 100 mg daily | On-treatment vs. pre-treatment | RBM39 degradation observed in peripheral blood mononuclear cells | [8][14] |
Table 2: E7820-Induced Alternative Splicing Events
| Model System | E7820 Concentration/Dose | Key Splicing Change | Magnitude of Change | Reference |
| Splicing factor mutant cell lines | 1 µM | Cassette exon skipping | Greater abundance compared to patient samples | [13][14] |
| Patients with R/R splicing factor-mutant AML, MDS, or CMML | 100 mg daily | Cassette exon skipping | ~80% less than in cell lines | [8] |
Table 3: Inhibition of Integrin α2 Expression by E7820
| Study Type | E7820 Dose | Tissue/Cell Type | Inhibition of Integrin α2 Expression | Reference |
| Phase I Clinical Trial | 70 mg and 100 mg/day | Platelets | Moderate (<30%) decreases | [15] |
| Phase I Clinical Trial | 200 mg/day | Platelets | Sustained >50% decrease | [15] |
| Preclinical Mouse Model | 12.5-200 mg/kg | Platelets | Dose-dependent inhibition | [16] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: E7820 Mechanism of Action.
References
- 1. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of α2-Integrin Expression as a Biomarker for Tumor Growth Inhibition for the Investigational Integrin Inhibitor E7820 in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RBM39 antibody (67420-1-Ig) | Proteintech [ptglab.com]
- 8. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: E7820 Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with E7820. The information is designed to address specific issues that may be encountered during experiments aimed at understanding its mechanism of action and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for E7820?
E7820 is an anti-cancer sulfonamide that functions as a "molecular glue."[1][2] It facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39 (also known as CAPERα).[1][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4] The degradation of RBM39, a key RNA splicing factor, results in global disruption of mRNA splicing, which can suppress cancer cell growth.[4][5] A significant downstream effect of RBM39 degradation is the modulation of integrin α2 expression, which is linked to the anti-angiogenic activity of E7820.[1][2][6]
Q2: What is the recommended solvent and storage condition for E7820?
E7820 is typically supplied as a lyophilized powder. For a 15 mM stock solution, it is recommended to reconstitute 5 mg of the powder in 991 μL of DMSO.[4] The lyophilized powder should be stored at -20°C and is stable for 24 months.[4] Once reconstituted in DMSO, the solution should be stored at -20°C and used within 3 months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[4]
Q3: What are the typical working concentrations for E7820 in cell culture experiments?
The effective concentration of E7820 can vary depending on the cell line and the desired biological effect. For inhibition of RNA splicing factor degradation, the IC50 value generally ranges from 1-5 µM.[4] For anti-angiogenic effects, such as inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by bFGF or VEGF, the IC50 values have been reported to be 0.10 and 0.081 μg/mL, respectively.[7]
Q4: Has E7820 shown efficacy in clinical trials?
Phase I studies of E7820 in patients with advanced solid tumors demonstrated some disease stability.[2][6] However, a phase II trial in patients with relapsed or refractory myeloid malignancies (AML and MDS) with splicing factor mutations showed limited efficacy as a monotherapy, with no objective responses observed in the initial cohort of 12 patients.[5] Despite the limited clinical efficacy, the study confirmed target engagement through the degradation of RBM39 in patients.[8] These findings have led to the exploration of E7820 in combination therapies.[5][9]
Troubleshooting Guides
Problem 1: No significant degradation of RBM39 is observed after E7820 treatment.
Possible Cause 1: Suboptimal E7820 Concentration or Treatment Duration.
-
Solution: Perform a dose-response and time-course experiment. Treat cells with a range of E7820 concentrations (e.g., 0.1, 1, 5, 10 µM) for different durations (e.g., 6, 12, 24, 48 hours). Analyze RBM39 protein levels by western blotting to determine the optimal conditions for your specific cell line.
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Verify the expression of DCAF15 in your cell line, as it is essential for E7820-mediated RBM39 degradation.[2][3] If DCAF15 levels are low, consider using a different cell line known to be sensitive to E7820 or overexpressing DCAF15.
Possible Cause 3: Acquired Resistance.
-
Solution: Sequence the RBM39 gene in your treated cells to check for mutations, particularly in the RRM1 and RRM2 domains, which have been identified as conferring resistance to E7820.[10]
Problem 2: Inconsistent or unexpected changes in integrin α2 expression.
Possible Cause 1: Cell-Type Specific Responses.
-
Solution: The effect of E7820 on integrin α2 expression can be cell-type specific.[1] Some cell lines may show a decrease in integrin α2 mRNA and protein levels, while others might exhibit an increase.[1] It is crucial to establish a baseline of integrin α2 expression in your untreated cells and compare it with E7820-treated cells. Consider analyzing multiple cell lines to understand the spectrum of responses.
Possible Cause 2: Downstream Signaling Complexity.
-
Solution: The regulation of integrin α2 expression is complex. The differential activity of E7820 might be due to processes downstream of RBM39 (CAPERα) degradation, potentially involving different CAPERα isoforms.[1] Investigating the expression of different CAPERα isoforms in your cell line could provide insights.
Problem 3: Development of resistance to E7820 in long-term cultures.
Possible Cause: Mutations in the RBM39 Gene.
-
Solution: Resistance to E7820 is often associated with mutations in the RBM39 gene that prevent the drug from effectively promoting the DCAF15-RBM39 interaction.[10]
-
Strategy 1: Combination Therapy. Preclinical data suggests synergy between E7820 and other agents. For instance, combining E7820 with the BCL-2 inhibitor venetoclax has shown promise in myeloid leukemia models.[9] In non-small-cell lung cancer models resistant to EGFR inhibitors, combining E7820 with erlotinib has demonstrated synergistic anti-tumor effects.[11]
-
Strategy 2: Alternative Degraders. If resistance is confirmed to be target-driven, consider exploring other molecular glue degraders that may have different binding modes or recruit different E3 ligases.
-
Data Presentation
Table 1: E7820 In Vitro Efficacy
| Parameter | Cell Line/System | Value | Reference |
|---|---|---|---|
| IC50 for Splicing Factor Inhibition | Varies | 1-5 µM | [4] |
| IC50 for bFGF-induced HUVEC Proliferation | HUVEC | 0.10 µg/mL | [7] |
| IC50 for VEGF-induced HUVEC Proliferation | HUVEC | 0.081 µg/mL |[7] |
Table 2: Phase II Clinical Trial of E7820 in Myeloid Malignancies (NCT05024994)
| Parameter | Value | Reference |
|---|---|---|
| Patient Population | ||
| Number of Patients (Stage 1) | 12 | [5][12] |
| Diseases | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS) | [5][12] |
| Treatment | ||
| E7820 Dosage | 100 mg daily | [12] |
| Outcomes | ||
| Median Duration of Treatment | 2.5 cycles | [5][12] |
| Objective Responses | 0 |[5][12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of RBM39 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
E7820 Treatment: The following day, treat cells with the desired concentrations of E7820 (and a DMSO vehicle control) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Analysis of RNA Splicing Events
-
Cell Treatment and RNA Extraction: Treat cells with E7820 as described above. Extract total RNA using a suitable kit.
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer and/or a bioanalyzer.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the extracted RNA and perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Analyze alternative splicing events (e.g., cassette exon skipping, intron retention) using bioinformatics tools such as rMATS or MAJIQ.
-
Compare the splicing patterns between E7820-treated and control samples to identify differentially spliced events.
-
Visualizations
Caption: Mechanism of action of E7820 as a molecular glue.
Caption: Troubleshooting workflow for lack of RBM39 degradation.
Caption: Strategies to overcome E7820 resistance.
References
- 1. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E7820 | Cell Signaling Technology [cellsignal.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced anti-angiogenic effect of E7820 in combination with erlotinib in epidermal growth factor receptor-tyrosine kinase inhibitor-resistant non-small-cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E7820 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the delivery of E7820 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is E7820 and what is its mechanism of action?
A1: E7820 is an orally available, small molecule sulfonamide derivative that acts as a "molecular glue."[1][2] It functions by inducing the degradation of the RNA-binding protein RBM39 (RNA Binding Motif Protein 39).[2][3][4] E7820 facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[5] This degradation of RBM39 disrupts RNA splicing, which in turn affects angiogenesis and tumor cell survival.[2][4] E7820 has been shown to suppress the expression of integrin α2, which plays a role in angiogenesis.[1]
Q2: What is the solubility of E7820?
A2: E7820 is poorly soluble in aqueous solutions. It is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 25 mg/mL.[3]
Q3: What is the recommended route of administration for E7820 in animal models?
A3: Oral administration (gavage) is the most commonly reported and recommended route for E7820 in preclinical animal models, including mice.[1][6] This route has been used in various in vivo efficacy studies, including those with patient-derived xenograft (PDX) models.[6]
Q4: What are the reported efficacious doses of E7820 in mouse models?
A4: In preclinical studies using patient-derived xenograft (PDX) models, oral administration of E7820 at doses of 100 mg/kg and 200 mg/kg has been shown to induce significant tumor shrinkage.[6] The overall response rates were reported to be 38.1% for 100 mg/kg and 54.8% for 200 mg/kg.[6]
Q5: What are the known potential side effects of E7820 in vivo?
A5: In human clinical trials, the most common side effects of E7820 include nausea, fatigue, and diarrhea.[1][7][8] More severe, dose-limiting toxicities are primarily hematologic, including neutropenia and thrombocytopenia.[1][2][7][8] In mouse studies with indisulam, a related RBM39 degrader, no significant adverse effects on body weight or blood counts were observed at therapeutic doses.[9] However, it is always crucial to monitor animal health closely during treatment.
Troubleshooting Guide
Issue 1: Difficulty dissolving E7820 for in vivo formulation.
-
Question: I am having trouble dissolving E7820 in an aqueous vehicle for oral gavage. What should I do?
-
Answer: E7820 has low aqueous solubility. For in vitro studies, it is typically dissolved in DMSO.[3] For in vivo oral administration, a suspension is the most practical approach. A common strategy for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then suspend this solution in an aqueous vehicle containing a suspending agent.
Issue 2: Precipitation of E7820 in the dosing formulation.
-
Question: My E7820 formulation appears to have precipitated. How can I prepare a stable suspension?
-
Answer: To prepare a stable suspension, it is crucial to use appropriate suspending and wetting agents. A recommended approach is to use a vehicle containing methylcellulose (e.g., 0.5% w/v) and a surfactant like Tween 80 (e.g., 0.1-0.5% v/v). The surfactant helps to wet the drug particles, preventing aggregation, while the methylcellulose increases the viscosity of the vehicle, slowing down sedimentation.[10][11][12] It is also important to prepare the suspension fresh daily or validate its stability if stored.
Issue 3: Inconsistent results or lack of efficacy in vivo.
-
Question: I am not observing the expected anti-tumor efficacy with E7820 in my mouse model. What could be the reasons?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Inadequate Formulation: An improper formulation can lead to poor bioavailability.[13] Ensure you are using a well-dispersed suspension. Consider particle size reduction techniques for the E7820 powder to improve dissolution rate.[14]
-
Dose and Schedule: The dose and frequency of administration are critical. Doses of 100-200 mg/kg administered orally once daily have been effective in PDX models.[6]
-
Animal Model: The sensitivity to E7820 can be tumor-specific. Efficacy has been demonstrated in models of bile duct, uterine, and gastric cancer.[6]
-
Compound Stability: Ensure the E7820 you are using is stable and has been stored correctly. Lyophilized E7820 should be stored at -20°C.[3]
-
Issue 4: Animal distress or adverse events during or after oral gavage.
-
Question: My mice are showing signs of distress during oral gavage with the E7820 suspension. What can I do to minimize this?
-
Answer: Distress during gavage can be due to the procedure itself or the formulation.
-
Gavage Technique: Ensure that personnel are well-trained in proper oral gavage technique to prevent injury to the esophagus or accidental administration into the trachea.[10]
-
Formulation Volume and Viscosity: The volume administered should not exceed 10 mL/kg for mice.[15] A highly viscous formulation can be difficult to administer and may cause stress. If your suspension is too thick, you may need to adjust the concentration of the suspending agent.
-
Vehicle Effects: Some vehicles can cause gastrointestinal irritation. Monitor for signs of diarrhea or weight loss. If observed, consider alternative vehicle components.[15]
-
Quantitative Data Summary
Table 1: E7820 Solubility
| Solvent | Solubility | Reference(s) |
| Aqueous Buffers | Poorly soluble | [3] |
| DMSO | >25 mg/mL | [3] |
Table 2: Efficacious Oral Doses of E7820 in Mouse PDX Models
| Dose | Response Rate | Tumor Types with Observed Response | Reference(s) |
| 100 mg/kg | 38.1% | Bile duct, uterine, gastric cancer | [6] |
| 200 mg/kg | 54.8% | Bile duct, uterine, gastric cancer | [6] |
Table 3: Human Pharmacokinetic Parameters of E7820
| Parameter | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 12 hours | [16] |
| Terminal Half-life (t1/2) | 5.6 - 8.6 hours | [16] |
Experimental Protocols
Protocol 1: Preparation of E7820 Suspension for Oral Gavage in Mice
This protocol is a recommended procedure based on common practices for formulating poorly soluble compounds for oral administration in preclinical studies.[15][17]
Materials:
-
E7820 powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
0.5% (w/v) Methylcellulose (or Carboxymethylcellulose sodium) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of E7820: Based on the desired dose (e.g., 100 mg/kg), the average body weight of the mice, and the dosing volume (typically 10 mL/kg), calculate the required concentration of the E7820 suspension.
-
Example: For a 25 g mouse at 100 mg/kg with a 10 mL/kg dosing volume, the dose is 2.5 mg in 0.25 mL. The required concentration is 10 mg/mL.
-
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Add Tween 80 to a final concentration of 0.5% (v/v). Mix thoroughly.
-
Prepare the E7820 solution: In a separate sterile microcentrifuge tube, weigh the required amount of E7820 powder. Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the E7820 completely. Vortex until a clear solution is obtained.
-
Prepare the suspension: While vortexing the vehicle from step 2, slowly add the E7820/DMSO solution from step 3.
-
Homogenize the suspension: Continue to vortex for several minutes to ensure a uniform suspension. If necessary, sonicate the suspension for a short period to break up any aggregates.
-
Administration: The suspension should be administered immediately after preparation. If not, it should be continuously stirred or vortexed immediately before each animal is dosed to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral gavage in mice. All procedures should be approved by the institution's animal care and use committee.
Materials:
-
Prepared E7820 suspension
-
Appropriately sized oral gavage needle (flexible plastic or ball-tipped stainless steel)
-
Syringe (1 mL)
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is in the esophagus (you should not feel any resistance), slowly administer the E7820 suspension.
-
Withdrawal of Needle: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Visualizations
Caption: E7820 acts as a molecular glue to induce the degradation of RBM39.
Caption: Workflow for E7820 delivery in animal models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E7820 | Cell Signaling Technology [cellsignal.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigator-initiated clinical studies to be launched following confirmation of tumor shrinkage induced by the targeted protein degrader E7820 using J-PDX (Japanese cancer patient-derived tissue transplantation models) | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor E7820 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ondrugdelivery.com [ondrugdelivery.com]
- 12. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 13. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. future4200.com [future4200.com]
- 15. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
E7820 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of E7820, a potent anti-cancer sulfonamide. Here you will find answers to frequently asked questions and troubleshooting tips for common issues related to the solubility and stability of E7820 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is E7820 and what is its mechanism of action?
E7820 is an anti-cancer sulfonamide that functions as an angiogenesis inhibitor.[1] Its primary mechanism of action involves acting as a "molecular glue" to induce the proteasomal degradation of the RNA splicing factor RBM39 (RNA Binding Motif Protein 39).[2] E7820 facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent degradation of RBM39.[3][4] The degradation of RBM39 disrupts RNA splicing, which in turn affects the expression of proteins involved in angiogenesis and cell migration, such as integrin α2.[1][2]
Q2: How should I prepare a stock solution of E7820?
E7820 is typically supplied as a lyophilized powder.[1] To prepare a stock solution, it is recommended to reconstitute the powder in dimethyl sulfoxide (DMSO).[1][2] For example, to create a 15 mM stock solution, you can reconstitute 5 mg of E7820 powder in 991 μL of DMSO.[1] Ensure the powder is fully dissolved by vortexing.
Q3: What are the recommended storage conditions for E7820?
Proper storage is crucial to maintain the potency of E7820. The lyophilized powder should be stored at -20°C and desiccated; under these conditions, it is stable for at least 24 months.[1] Once reconstituted in a solvent like DMSO, the stock solution should be stored at -20°C and is stable for up to 3 months.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide
Solubility Issues
Problem: I am observing precipitation when I dilute my E7820 stock solution in aqueous media.
This is a common issue as E7820 has limited solubility in aqueous buffers.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.5%, as higher concentrations can be toxic to cells. A final concentration of 0.1% is often recommended for sensitive cell lines.
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for your dilutions.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, first create an intermediate dilution in a small volume of warm, serum-free medium. Then, add this intermediate dilution to the rest of your culture medium.
-
Gentle Mixing: Add the E7820 stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion.
| Solvent | Solubility |
| DMSO | >25 mg/mL[2] |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Acetone | Soluble |
| Aqueous Buffers | Sparingly soluble |
This table summarizes the solubility of E7820 in various common laboratory solvents. Precise solubilities in alcohols, acetonitrile, and acetone are not extensively documented in the provided search results, but they are generally suitable for creating stock solutions.
Stability Concerns
Problem: I am concerned about the stability of my E7820 working solution during my experiment.
The stability of E7820 in solution can be affected by several factors.
Solutions:
-
pH: While specific data on the effect of pH on E7820 stability is limited, it is generally advisable to maintain a physiological pH (around 7.2-7.4) in your experimental setup unless the protocol specifies otherwise.
-
Light Exposure: Protect E7820 stock and working solutions from direct light, as light exposure can contribute to the degradation of many chemical compounds.
-
Temperature: For short-term storage during an experiment, keep working solutions on ice. For long-term storage, adhere to the recommended -20°C.
-
Freeze-Thaw Cycles: As previously mentioned, repeated freeze-thaw cycles should be strictly avoided by preparing single-use aliquots of the stock solution.[1]
| Condition | Recommendation |
| Storage of Lyophilized Powder | -20°C, desiccated (Stable for ≥ 24 months)[1] |
| Storage of Stock Solution (in DMSO) | -20°C (Stable for up to 3 months)[1] |
| Freeze-Thaw Cycles | Avoid by aliquoting[1] |
| Light Exposure | Protect from light |
| pH of Working Solution | Maintain physiological pH (7.2-7.4) |
Experimental Protocols
Western Blotting for RBM39 Degradation
This protocol outlines the steps to detect the degradation of RBM39 in cells treated with E7820.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of E7820 for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the RBM39 band intensity in E7820-treated samples compared to the control indicates degradation.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of E7820 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of E7820. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Visualizing E7820's Mechanism and Experimental Workflow
Caption: E7820 Mechanism of Action.
References
- 1. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E7820 | Cell Signaling Technology [cellsignal.com]
- 3. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Identifying off-target effects of E7820
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E7820. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of E7820?
E7820 is an anti-cancer sulfonamide that functions as a "molecular glue."[1] It facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][3] The degradation of RBM39 disrupts RNA splicing, which in turn affects angiogenesis and cancer cell survival.[1][4]
Q2: What are the known direct molecular targets of E7820?
The primary and direct molecular target of E7820 is the DCAF15 E3 ligase adaptor protein, to which it binds and induces a conformational change that allows for the recruitment of RBM39.[2][3] Unbiased mass spectrometry-based proteomics experiments have shown that E7820 is highly selective, leading to the degradation of RBM39 and its close homolog RBM23 out of approximately 11,000 proteins detected.[5]
Q3: What are the potential off-target effects of E7820 at a molecular level?
Based on current proteomics data, E7820 demonstrates high selectivity for the degradation of RBM39 and RBM23.[5] No other significant protein degradations have been identified. However, like all small molecules, the possibility of low-affinity interactions with other proteins cannot be entirely excluded. Any unexpected experimental results should be interpreted with this in consideration.
Q4: What are the observed clinical side effects (adverse events) of E7820?
Clinical trials of E7820 have reported several treatment-emergent adverse events. These are generally consistent with the side effects of other sulfonamide drugs.[1][6] The most common adverse events are summarized in the table below.
Troubleshooting Guides
Issue 1: Unexpected changes in gene or protein expression unrelated to RBM39 or angiogenesis.
-
Possible Cause: While E7820 is highly selective for RBM39 degradation, the downstream effects of altered RNA splicing can be widespread. The degradation of RBM39 can lead to mis-splicing of numerous transcripts, including those for proteins involved in the cell cycle and DNA repair.[6] For example, the loss of RBM39 has been shown to affect the splicing and protein levels of mitotic kinesins KIF20A and KIF20B.
-
Troubleshooting Steps:
-
Confirm RBM39 degradation: Use Western blotting to verify the extent of RBM39 protein degradation in your experimental system.
-
Perform RNA-sequencing: Analyze global changes in RNA splicing to determine if the unexpected expression changes are a downstream consequence of RBM39 degradation.
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Consult literature on RBM39 function: Review published studies on the role of RBM39 in RNA splicing to see if your observed changes align with known downstream targets.
-
Issue 2: High degree of cell death observed in cell lines expected to be resistant.
-
Possible Cause: The cellular context, including the expression levels of DCAF15 and the presence of specific mutations, can influence the sensitivity to E7820.
-
Troubleshooting Steps:
-
Measure DCAF15 expression: Use qRT-PCR or Western blotting to determine the expression level of DCAF15 in your cell lines. Higher levels of DCAF15 may increase sensitivity to E7820.
-
Assess cell cycle effects: E7820 has been reported to induce G1 and/or G2-M cell cycle arrest in different cell lines. Perform cell cycle analysis using flow cytometry to investigate if the observed cell death is preceded by cell cycle arrest.
-
Consider synthetic lethal interactions: Recent studies suggest that E7820 may have synthetic lethal interactions with deficiencies in homologous recombination repair.
-
Data Summary
Table 1: Treatment-Emergent Adverse Events from E7820 Clinical Trials
| Adverse Event Category | Specific Events (All Grades) | Grade 3/4 Events | Citation(s) |
| Hematologic | Anemia, Neutropenia, Thrombocytopenia | Neutropenia, Thrombocytopenia | [6][7][8] |
| Gastrointestinal | Diarrhea, Nausea | - | [6][9] |
| Constitutional | Fatigue, Falls | - | [9] |
| Other | Non-cardiac chest pain, Cough, Elevated liver enzymes | Elevated liver enzymes | [6][7][8][9] |
Experimental Protocols
Protocol 1: Western Blot for RBM39 Degradation
-
Cell Lysis: Lyse cells treated with E7820 and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Flow Cytometry for Platelet Integrin α2 Expression
-
Sample Preparation: Collect whole blood from treated and control subjects into tubes containing an anticoagulant.
-
Antibody Staining: Add a fluorescently labeled antibody specific for integrin α2 (CD49b) and a platelet-specific marker (e.g., CD41) to the whole blood.
-
Incubation: Incubate in the dark at room temperature for 20-30 minutes.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Washing: Wash the remaining cells with PBS.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, gating on the platelet population based on the platelet-specific marker. Analyze the mean fluorescence intensity of the integrin α2 signal.[7][8]
Visualizations
Caption: Mechanism of action of E7820.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Improving the specificity of E7820-mediated degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of E7820-mediated degradation of its primary target, RBM39.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of E7820?
A1: E7820 is a molecular glue that induces the degradation of the splicing factor RBM39.[1][2] It functions by creating a novel protein-protein interaction between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. This ternary complex formation leads to the ubiquitination of RBM39 and its subsequent degradation by the proteasome.[1][2]
Q2: Is E7820 completely specific for RBM39?
A2: No, E7820 is not entirely specific for RBM39. It has been shown to induce the degradation of RBM23 as well.[1][3] This off-target effect is due to the high sequence and structural homology between the second RNA recognition motif (RRM2) of RBM39 and RBM23, which is the domain recognized by the E7820-DCAF15 complex.[1]
Q3: What are the known resistance mechanisms to E7820?
A3: Resistance to E7820 can arise from mutations in RBM39, particularly in the RRM2 domain, that disrupt the formation of the ternary complex with DCAF15.[4][5] For example, mutations at amino acid positions R267 and G268 in RBM39 have been shown to confer resistance.[4] Additionally, loss-of-function mutations in components of the DCAF15 E3 ligase complex can also lead to resistance.
Q4: What is the role of DCAF15 in E7820-mediated degradation?
A4: DCAF15 is the direct cellular target of E7820 and acts as the substrate receptor that recruits RBM39 to the E3 ubiquitin ligase complex. The presence and expression level of DCAF15 are critical for the efficacy of E7820.[6]
Troubleshooting Guides
Issue 1: Suboptimal Degradation of RBM39
If you observe incomplete or variable degradation of RBM39 in your experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Low DCAF15 expression | Verify DCAF15 expression levels in your cell line using qPCR or Western blot. If low, consider using a cell line with higher endogenous DCAF15 expression. | DCAF15 is an essential component for E7820-mediated degradation.[6] |
| Suboptimal E7820 concentration | Perform a dose-response experiment to determine the optimal concentration of E7820 for RBM39 degradation in your specific cell line. | The half-maximal degradation concentration (DC50) can vary between cell types. |
| Incorrect incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal RBM39 degradation. | Degradation is a dynamic process, and the time to reach maximal effect can differ. |
| Cell confluence and passage number | Ensure consistent cell confluence and use cells within a low passage number range for your experiments. | Cellular machinery and protein expression can change with high confluence or passage number, affecting reproducibility. |
| Compound instability | Prepare fresh E7820 solutions and avoid repeated freeze-thaw cycles. | Compound degradation can lead to reduced efficacy. |
Issue 2: Off-Target Degradation of RBM23
If you are concerned about the confounding effects of RBM23 degradation in your experiments, the following strategies can help you assess and potentially mitigate this issue:
| Potential Cause | Troubleshooting Step | Rationale |
| High E7820 concentration | Use the lowest effective concentration of E7820 that achieves sufficient RBM39 degradation while minimizing RBM23 degradation. | A lower concentration may provide a better therapeutic window if there are subtle differences in the degradation kinetics between RBM39 and RBM23. |
| Lack of specific reagents | Use specific antibodies for RBM39 and RBM23 in your Western blot analysis to individually assess the degradation of each protein. | This will allow you to quantify the extent of on-target versus off-target degradation. |
| Confirmation of off-target effects | Employ a rescue experiment by overexpressing a resistant mutant of RBM39 to see if the observed phenotype is solely due to RBM39 degradation. | This can help to functionally separate the effects of RBM39 and RBM23 degradation. |
| Alternative compounds | If specificity is a major concern, consider screening for or synthesizing novel E7820 analogs with potentially improved specificity. | Medicinal chemistry approaches can be used to modify the compound to enhance its selectivity.[7][8] |
Data Presentation
Table 1: Quantitative Degradation Parameters for E7820 on RBM39
| Cell Line | Construct | DC50 (nM) | Dmax (%) | Reference |
| MOLM-13 | Wild-type RBM39-EGFP | 9 | 81 | [4][5] |
| HEK293T | Wild-type HiBiT-RBM39-HA | 17 | 46 | [4] |
| MOLM-13 | RBM39-RDAdel-EGFP | 15 | 73 | [5] |
| HEK293T | HiBiT-RBM39-RDAdel-HA | 17 | 29 | [4] |
Note: DC50 is the concentration of E7820 required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.
Experimental Protocols
Protocol 1: Western Blot for RBM39 and RBM23 Degradation
Objective: To quantify the degradation of RBM39 and RBM23 upon treatment with E7820.
Materials:
-
Cell line of interest
-
E7820
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RBM39, anti-RBM23, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of E7820 concentrations (and a DMSO control) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control and the DMSO-treated sample.
Protocol 2: Quantitative Mass Spectrometry for Proteome-Wide Specificity Analysis
Objective: To identify all proteins that are degraded upon E7820 treatment in an unbiased manner.
Materials:
-
Cell line of interest
-
E7820
-
DMSO (vehicle control)
-
Lysis buffer compatible with mass spectrometry
-
TMT (Tandem Mass Tag) labeling reagents
-
LC-MS/MS instrument
Procedure:
-
Culture and treat cells with E7820 (10 µM) and DMSO for a specified time (e.g., 5 hours).[1][3]
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides.
-
Label the peptides from each condition with different TMT tags.
-
Combine the labeled peptide samples.
-
Perform liquid chromatography followed by tandem mass spectrometry (LC-MS/MS) analysis.
-
Analyze the mass spectrometry data to identify and quantify changes in protein abundance between the E7820-treated and DMSO-treated samples.
Visualizations
Caption: E7820-mediated degradation pathway of RBM39.
Caption: Troubleshooting workflow for suboptimal RBM39 degradation.
References
- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Some strategies for improving specificity and sensitivity in the analysis of anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining E7820 treatment schedules for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the targeted protein degrader, E7820.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of E7820?
A1: E7820 is a novel anti-cancer sulfonamide that functions as a "molecular glue."[1] It selectively induces the degradation of the RNA-binding protein RBM39 (RNA Binding Motif Protein 39).[2][3] E7820 facilitates the interaction between RBM39 and DCAF15, a substrate receptor for the CRL4 (Cullin-4 RING E3 ubiquitin ligase) complex.[3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4][5] The degradation of RBM39 disrupts RNA splicing, which can inhibit cancer cell growth and angiogenesis.[1][6]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The effective concentration of E7820 can vary between cell lines. For splicing factor inhibition, IC50 values typically range from 1-5 µM.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should E7820 be prepared and stored for in vitro use?
A3: E7820 is typically supplied as a lyophilized powder. For a stock solution, it can be reconstituted in DMSO. For example, a 15 mM stock can be made by dissolving 5 mg of powder in 991 μL of DMSO.[6] E7820 is soluble in DMSO at >25 mg/mL.[6] The lyophilized powder should be stored at -20°C and is stable for up to 24 months.[6] Once in solution, it should be stored at -20°C and used within 3 months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[6]
Q4: Has E7820 shown efficacy in clinical trials?
A4: Phase I and II clinical trials have been conducted for E7820. In a Phase I study in patients with advanced solid malignancies, no complete or partial responses were observed; however, 8 out of 37 patients had stable disease for four months or longer.[7] A Phase II trial in patients with relapsed/refractory splicing factor-mutant myeloid malignancies also showed limited clinical efficacy as a monotherapy, with the study being closed for futility as no patients achieved an objective response.[8] However, the study did provide proof-of-concept for in vivo RBM39 degradation in patients.[8] The acceptable safety profile suggests potential for use in combination therapies.[9]
Q5: What are the known mechanisms of resistance to E7820?
A5: Resistance to molecular glue degraders like E7820 can arise from mutations in the components of the degradation machinery. This can include mutations in the E3 ligase substrate receptor (DCAF15) or the target protein (RBM39) that prevent the formation of the ternary complex (DCAF15-E7820-RBM39).
Data Presentation
Table 1: Summary of Phase I Clinical Trial Data for E7820 in Advanced Malignancies
| Parameter | Details |
| Study Design | Dose-escalation study |
| Patient Population | 37 patients with advanced solid malignancies |
| Dosage Levels | 10, 20, 40, 70, 100, and 200 mg/day |
| Maximum Tolerated Dose (MTD) | 100 mg/day |
| Dose-Limiting Toxicities (DLTs) | Grade 3 neutropenia, thrombocytopenia, and elevated liver enzymes at 100 mg/day. Grade 4 thrombocytopenia and neutropenia at 200 mg/day.[7] |
| Common Adverse Events (Grade 1/2) | Nausea, fatigue, diarrhea, anemia |
| Efficacy | No complete or partial responses. 8 patients (22%) had stable disease for ≥ 4 months.[7] |
Table 2: Summary of Phase II Clinical Trial Data for E7820 in Myeloid Malignancies (NCT05024994)
| Parameter | Details |
| Study Design | Phase II, open-label |
| Patient Population | 12 patients with relapsed/refractory AML, MDS, or CMML with splicing factor mutations |
| Dosage | 100 mg of E7820 daily in 28-day cycles |
| Primary Objective | Overall response rate (ORR) within 6 cycles |
| Efficacy | No patients achieved an objective response, leading to study termination for futility.[8] One patient had a transient marrow complete remission without hematologic improvement.[8] |
| Target Engagement | Western blotting of peripheral blood mononuclear cells showed >50% RBM39 degradation at cycle 2, day 1.[8] |
| Adverse Events | The safety profile was consistent with previous studies.[8] |
Mandatory Visualization
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E7820 | Cell Signaling Technology [cellsignal.com]
- 7. portlandpress.com [portlandpress.com]
- 8. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Technical Support Center: Mitigating Potential Toxicities of E7820 in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anti-cancer agent E7820. The information provided is intended to help mitigate potential toxicities observed in preclinical studies.
I. FAQs: Understanding and Managing E7820 Toxicities
This section addresses common questions regarding the toxicities associated with E7820 in a preclinical setting.
1. What is the mechanism of action of E7820 and how does it relate to its toxicities?
E7820 is a novel oral sulfonamide derivative that functions as a "molecular glue."[1][2] It stabilizes the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39 (also known as CAPERα).[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][3] The degradation of RBM39 disrupts RNA splicing, which is thought to be the primary mechanism of its anti-cancer activity, particularly in malignancies with splicing factor mutations.[4][5] A downstream effect of this action is the suppression of integrin α2 expression, which contributes to its anti-angiogenic properties.[6][7]
The observed toxicities are likely linked to these mechanisms. Disruption of normal RNA splicing in healthy, rapidly dividing cells, such as hematopoietic progenitors in the bone marrow, can lead to hematological toxicities. The liver is a primary site of drug metabolism, and off-target effects or the accumulation of metabolites could contribute to hepatotoxicity.
2. What are the most common toxicities observed with E7820 in preclinical and clinical studies?
The most frequently reported dose-limiting toxicities (DLTs) for E7820 are hematological and liver-related.[8][9]
-
Hematological Toxicities:
-
Liver Toxicity:
-
Elevated liver enzymes (Alanine aminotransferase - ALT, and Aspartate aminotransferase - AST)[8]
-
3. At what dose levels are these toxicities typically observed?
In a phase I clinical trial, dose-limiting toxicities were observed at doses of 100 mg/day and 200 mg/day.[8] Specifically, at 100 mg/day, one patient experienced grade 3 neutropenia, thrombocytopenia, and elevated liver enzymes. At 200 mg/day, two patients experienced grade 4 thrombocytopenia and neutropenia.[8] The recommended phase II dose was established at 100 mg/day.[8] In preclinical patient-derived xenograft (PDX) models, E7820 has been administered at doses of 100 mg/kg.
4. How can I monitor for these toxicities in my animal models (e.g., mice)?
Regular monitoring of hematological and liver function parameters is crucial.
-
For Hematological Toxicity: Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study. Key parameters to monitor are platelet and neutrophil counts.
-
For Liver Toxicity: Collect blood samples to measure serum levels of ALT and AST at baseline and throughout the study.
II. Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during your preclinical experiments with E7820.
A. Troubleshooting Hematological Toxicities
Issue 1: Significant drop in platelet count (Thrombocytopenia) is observed.
-
Possible Cause: E7820-mediated disruption of megakaryopoiesis (platelet production) in the bone marrow.
-
Troubleshooting/Mitigation Strategies:
-
Dose Reduction: Consider reducing the dose of E7820.
-
Intermittent Dosing: Implement a dosing schedule with drug-free intervals to allow for bone marrow recovery.
-
Supportive Care (Experimental):
-
Thrombopoietin Receptor Agonists (TPO-RAs): In other models of chemotherapy-induced thrombocytopenia, agents like romiplostim and eltrombopag have been used to stimulate platelet production.[10] Their efficacy in the context of E7820 would require investigation.
-
Antifibrinolytic Agents: For managing bleeding associated with severe thrombocytopenia, the use of agents like tranexamic acid could be explored.[10]
-
-
Issue 2: Significant drop in neutrophil count (Neutropenia) is observed.
-
Possible Cause: E7820-mediated disruption of granulopoiesis (neutrophil production) in the bone marrow.
-
Troubleshooting/Mitigation Strategies:
-
Dose Reduction or Interruption: Temporarily halt or lower the E7820 dose until neutrophil counts recover.
-
Supportive Care (Experimental):
-
Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a standard treatment for chemotherapy-induced neutropenia and can accelerate neutrophil recovery.[11] Its use in conjunction with E7820 could be investigated.
-
-
B. Troubleshooting Liver Toxicity
Issue: Elevated serum ALT and AST levels are detected.
-
Possible Cause: Direct hepatotoxicity of E7820 or its metabolites.
-
Troubleshooting/Mitigation Strategies:
-
Dose Adjustment: Reduce the dose of E7820.
-
Hepatoprotective Agents (Experimental):
-
The co-administration of hepatoprotective agents could be explored. Examples of agents investigated in other drug-induced liver injury models include N-acetylcysteine (NAC), silymarin, and curcumin.[12][13][14] The compatibility and efficacy of these agents with E7820 would need to be determined experimentally.
-
-
III. Quantitative Data from Preclinical and Clinical Studies
While specific preclinical dose-response toxicity data for E7820 is limited in publicly available literature, the following tables summarize relevant clinical findings which can guide preclinical study design.
Table 1: Dose-Limiting Toxicities of E7820 in a Phase I Clinical Trial [8]
| Dose Level | Number of Patients with DLTs | DLT Description |
| 100 mg/day | 1 | Grade 3 Neutropenia, Thrombocytopenia, and Elevated Liver Enzymes |
| 200 mg/day | 2 | Grade 4 Thrombocytopenia and Neutropenia |
Table 2: Common Adverse Events (All Grades) in a Phase I Clinical Trial of E7820 [4]
| Adverse Event |
| Constipation |
| Diarrhea |
| Nausea |
| Fatigue |
Table 3: Most Frequent Grade ≥3 Toxicities in a Phase I Clinical Trial of E7820 [4]
| Adverse Event |
| Anemia |
| Neutropenia |
| Fatigue |
IV. Detailed Experimental Protocols
The following are detailed methodologies for key experiments to monitor and assess E7820-related toxicities in mice.
A. Protocol for Complete Blood Count (CBC) in Mice
Objective: To quantify hematological parameters, including platelet and neutrophil counts.
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
EDTA-coated microtubes
-
Hematology autoanalyzer
-
Rotary mixer
Procedure:
-
Anesthetize the mouse using isoflurane.[2]
-
Collect approximately 200 µL of blood via retro-orbital puncture into an EDTA-coated microtube.[2]
-
Immediately after collection, gently mix the blood on a rotary mixer for at least 30 minutes to prevent clotting.[2]
-
Analyze the sample using a hematology autoanalyzer as soon as possible (ideally within 2 hours of collection).[15] If immediate analysis is not possible, samples can be stored at 2-8°C for up to 24 hours.[2]
-
Ensure samples are at room temperature before analysis.[2]
-
Record the values for platelet count, neutrophil count, and other relevant hematological parameters.
B. Protocol for Serum Biochemistry Analysis (ALT and AST) in Mice
Objective: To measure serum levels of ALT and AST as indicators of liver function.
Materials:
-
Serum separator tubes
-
Centrifuge
-
ALT/AST assay kits (ELISA or colorimetric)
-
Microplate reader
Procedure:
-
Collect blood from the mouse (e.g., via cardiac puncture at terminal endpoint) into a serum separator tube.
-
Allow the blood to clot at room temperature for approximately 30 minutes.
-
Centrifuge the tubes at 1,000-2,000 x g for 10 minutes to separate the serum.
-
Carefully collect the serum supernatant.
-
Perform the ALT and AST assays according to the manufacturer's protocol for the specific kit being used. A general ELISA protocol is as follows: a. Prepare all reagents, samples, and standards. b. Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1 hour at 37°C.[16] c. Aspirate and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.[16] d. Aspirate and wash the wells three times.[16] e. Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.[16] f. Aspirate and wash the wells five times.[16] g. Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.[16] h. Add 50 µL of Stop Solution and read the absorbance at 450 nm immediately.[16]
-
Calculate the ALT and AST concentrations in the samples by comparing their absorbance to the standard curve.
C. Protocol for Flow Cytometry Analysis of Platelet Integrin α2 Expression in Mouse Blood
Objective: To measure the cell-surface expression of integrin α2 on platelets as a pharmacodynamic biomarker of E7820 activity.
Materials:
-
Fluorescently labeled anti-mouse integrin α2 antibody (e.g., clone HMα2)
-
Fluorescently labeled platelet marker antibody (e.g., anti-CD41)
-
Flow cytometer
-
FACS tubes
-
Fixative solution (e.g., 1% paraformaldehyde)
Procedure:
-
Collect whole blood into a tube containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Dilute the whole blood in an appropriate buffer.
-
Add the fluorescently labeled anti-integrin α2 and anti-CD41 antibodies to the diluted blood.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
(Optional) Add a fixative solution.
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and positive staining for the platelet marker (CD41).
-
Quantify the mean fluorescence intensity (MFI) of the integrin α2 signal on the platelet population.
V. Visualizations
Signaling Pathway and Experimental Workflows
Caption: E7820 mechanism of action leading to anti-tumor effects.
Caption: Workflow for monitoring and mitigating E7820 toxicities.
Caption: Relationship between E7820, toxicities, and mitigation.
References
- 1. content.ilabsolutions.com [content.ilabsolutions.com]
- 2. MPD: JaxCC1: project protocol [phenome.jax.org]
- 3. Flow cytometric detection of activated mouse integrin alphaIIbbeta3 with a novel monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor E7820 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Advances in Managing Thrombocytopenic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oncohepatology: Navigating liver injury in the era of modern cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemopreventive strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 16. Mouse Alanine Aminotransferase (ALT) ELISA Kit (ab285263) | Abcam [abcam.com]
Validation & Comparative
Validating E7820's Spliceosome-Modulating Power with CRISPR Precision
A Comparative Guide for Researchers
In the landscape of cancer therapeutics, molecules that modulate RNA splicing are gaining prominence. E7820, a novel anti-cancer sulfonamide, has emerged as a potent degrader of the RNA-binding protein RBM39. This guide provides a comprehensive comparison of E7820 with other splicing modulators, supported by experimental data, and outlines a CRISPR-based workflow to validate its mechanism of action. Our focus is to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to evaluate and potentially utilize this compound in their own research.
E7820 in the Context of RBM39 Degraders: A Quantitative Comparison
E7820 belongs to a class of aryl sulfonamides that act as "molecular glues," inducing the degradation of specific proteins. Its primary target, RBM39, is a key component of the spliceosome, and its degradation leads to widespread alterations in RNA splicing, ultimately inhibiting cancer cell growth. E7820 accomplishes this by promoting the interaction between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] Another closely related protein, RBM23, has also been identified as a substrate for E7820-induced degradation.[3]
Here, we compare the biochemical and cellular activities of E7820 with its structural analog, Indisulam, another well-characterized RBM39 degrader.
| Parameter | E7820 | Indisulam | Tasisulam | Reference |
| Target | RBM39, RBM23 | RBM39, RBM23 | RBM39, RBM23 | [2][3] |
| E3 Ligase Receptor | DCAF15 | DCAF15 | DCAF15 | [1][2] |
| Binding Affinity (KDapp) to DDB1-DCAF15 in the presence of RBM39RRM2 | 2.0 µM | 2.1 µM | 3.5 µM | [2] |
| IC50 for Splicing Factor Inhibition | 1-5 µM | Not explicitly stated in µM, but effective at similar concentrations to E7820 | Not explicitly stated | [4] |
Deciphering the Mechanism: A CRISPR-Cas9 Screening Approach
CRISPR-Cas9 screens are a powerful, unbiased tool for elucidating a drug's mechanism of action, identifying resistance genes, and uncovering synthetic lethal interactions.[5][6] A genome-wide CRISPR knockout screen can be employed to identify genes whose loss confers resistance or sensitivity to E7820, thereby validating that its anti-cancer effects are mediated through the DCAF15-RBM39 axis.
Experimental Workflow: CRISPR-Cas9 Screen for E7820 Target Validation
This protocol outlines a pooled, genome-scale CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to E7820.
Detailed Experimental Protocol
1. Cell Line and Library Selection:
-
Choose a cancer cell line known to be sensitive to E7820.
-
Generate a stable cell line expressing Cas9 nuclease.
-
Utilize a genome-wide sgRNA library (e.g., GeCKO v2, TKOv3) for broad, unbiased screening.[6]
2. Lentiviral Library Production and Titer Determination:
-
Produce high-titer lentivirus for the pooled sgRNA library.
-
Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5, which minimizes the likelihood of multiple sgRNA integrations per cell.
3. Cell Transduction and Selection:
-
Transduce the Cas9-expressing cells with the sgRNA library.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Expand the cell population while maintaining a library representation of at least 500 cells per sgRNA.
4. E7820 Screening:
-
Split the transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with E7820.
-
The concentration of E7820 should be empirically determined to cause significant but not complete cell death (e.g., IC50).[7]
-
Culture the cells for 14-21 days, passaging as necessary and maintaining library representation.
5. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and E7820-treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA.
6. Data Analysis and Hit Identification:
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the E7820-treated population compared to the control.
-
Genes targeted by depleted sgRNAs are potential E7820 sensitizers (synthetic lethal partners).
-
Genes targeted by enriched sgRNAs are potential mediators of E7820 resistance.
-
Expected primary hits for resistance would include DCAF15 and components of the CUL4-DDB1 E3 ligase complex. Loss of these genes would prevent E7820 from inducing the degradation of RBM39.
The E7820 Signaling Pathway
The mechanism of E7820-induced RBM39 degradation is a prime example of targeted protein degradation. The following diagram illustrates the key molecular events.
Conclusion
E7820 represents a promising therapeutic agent that functions through a well-defined molecular glue mechanism to induce the degradation of the splicing factor RBM39. The comparative data presented here demonstrates its potent activity, comparable to other RBM39 degraders. Furthermore, the detailed CRISPR-Cas9 screening protocol provides a robust framework for researchers to independently validate this mechanism of action, explore potential resistance pathways, and identify novel synthetic lethal interactions. The continued investigation of E7820 and similar molecules holds significant potential for the development of novel cancer therapies targeting the spliceosome.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. E7820 | Cell Signaling Technology [cellsignal.com]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
E7820 vs. Standard Chemotherapy: A Comparative Guide for Researchers
This guide provides a detailed comparison of the investigational anti-cancer agent E7820 and standard chemotherapy, focusing on their efficacy, mechanisms of action, and experimental protocols. This information is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
E7820 is a novel, orally available small molecule that functions as a "molecular glue." Its primary mechanism of action involves inducing the degradation of the RNA splicing factor RBM39 (RNA-binding protein 39) through the recruitment of the DCAF15 E3 ubiquitin ligase complex.[1] This leads to alterations in RNA splicing, ultimately affecting cancer cell survival and proliferation. Additionally, E7820 has been shown to suppress the expression of integrin α2, which plays a role in angiogenesis and tumor metastasis.[2][3]
Standard Chemotherapy encompasses a broad range of cytotoxic drugs that primarily target rapidly dividing cells. Their mechanisms of action are diverse and include:
-
DNA damage: Alkylating agents and platinum-based drugs crosslink DNA, leading to apoptosis.
-
Inhibition of DNA synthesis: Antimetabolites interfere with the synthesis of DNA and RNA precursors.
-
Disruption of mitosis: Taxanes and vinca alkaloids interfere with the function of microtubules, which are essential for cell division.
Efficacy Comparison
Direct head-to-head clinical trial data comparing the efficacy of E7820 with standard chemotherapy is not currently available. E7820 has been evaluated in Phase I and II clinical trials, primarily focusing on its safety, tolerability, and preliminary efficacy as a monotherapy or in combination with other targeted agents.[2][4][5][6] A Phase II study of E7820 monotherapy in patients with relapsed/refractory myeloid malignancies was terminated early due to a lack of clinical activity.[4][7]
The following tables summarize the available efficacy data for E7820 from preclinical studies and provide a general overview of the efficacy of standard chemotherapy in relevant cancer types for a conceptual comparison.
Table 1: Preclinical Efficacy of E7820 in Xenograft Models
| Cancer Type | Xenograft Model | E7820 Dosage and Administration | Outcome | Reference |
| Pancreatic Cancer | KP-1 (human) | 100 mg/kg, p.o., b.i.d. | Complete suppression of tumor growth | [8] |
| Colon Cancer | LoVo (human) | 100 mg/kg, p.o., b.i.d. | Complete suppression of tumor growth | [8] |
| Colon Cancer | WiDr (human) | 100 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition | [3][8] |
| Breast Cancer | MX-1 (human) | 100 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition | [8] |
| Renal Cancer | ACHN (human) | 100 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition | [8] |
Table 2: Representative Efficacy of Standard Chemotherapy in Selected Cancers (for Context)
| Cancer Type | Standard Chemotherapy Regimen | Typical Response Rate (Metastatic Setting) |
| Pancreatic Cancer | FOLFIRINOX (5-FU, leucovorin, irinotecan, oxaliplatin) | ~30-35% |
| Colon Cancer | FOLFOX (5-FU, leucovorin, oxaliplatin) or FOLFIRI (5-FU, leucovorin, irinotecan) | ~40-60% |
| Breast Cancer (HER2-) | Anthracycline- and taxane-based regimens | ~30-50% |
| Renal Cell Carcinoma | (Primarily treated with targeted therapy and immunotherapy) | N/A |
| Acute Myeloid Leukemia | Cytarabine and an anthracycline ("7+3") | ~60-80% (remission induction in younger adults) |
Note: The data in Table 2 is for general context and is not derived from studies directly comparing these agents with E7820. Response rates can vary significantly based on patient population, disease stage, and specific regimen.
Experimental Protocols
Preclinical Xenograft Studies of E7820
Objective: To evaluate the in vivo antitumor efficacy of E7820.
Animal Model: Female BALB/c nude mice.
Tumor Cell Implantation:
-
Human tumor cell lines (e.g., KP-1, LoVo, WiDr, MX-1, ACHN) were cultured and harvested.
-
A suspension of 1 x 10^7 cells in 0.1 mL of medium was subcutaneously inoculated into the right flank of each mouse.
Treatment:
-
When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into control and treatment groups.
-
E7820 was suspended in 0.5% methylcellulose solution.
-
The treatment group received E7820 orally (p.o.) twice daily (b.i.d.) at a dose of 100 mg/kg.
-
The control group received the vehicle (0.5% methylcellulose solution) on the same schedule.
Efficacy Evaluation:
-
Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Tumor growth inhibition was calculated as the percentage of the mean tumor volume of the treated group relative to the mean tumor volume of the control group.
-
Body weight was monitored as an indicator of toxicity.
(Reference for Protocol Details:[8])
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating E7820.
Caption: E7820 mechanism of action.
Caption: General mechanism of standard chemotherapy.
Caption: Preclinical xenograft workflow.
Conclusion
E7820 is an investigational agent with a novel mechanism of action targeting RNA splicing and angiogenesis. Preclinical studies have demonstrated its antitumor activity across a range of cancer models.[3][8][9] However, its clinical efficacy, particularly in comparison to established standard chemotherapy regimens, remains to be fully elucidated. The limited success of E7820 as a monotherapy in a Phase II trial for myeloid malignancies suggests that its future may lie in combination therapies or in specific, biomarker-defined patient populations.[4][7][10] Further research, including well-designed comparative preclinical and clinical trials, is necessary to determine the ultimate therapeutic potential of E7820 in the landscape of cancer treatment.
References
- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase II trial evaluating E7820 in patients with AML with splicing factor mutations | VJHemOnc [vjhemonc.com]
- 7. d-nb.info [d-nb.info]
- 8. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. E7820 in combination with venetoclax in patients with splicing factor mutant myeloid malignancies | VJHemOnc [vjhemonc.com]
E7820: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer effects of E7820, a novel sulfonamide derivative, across various cancer cell lines. E7820 has emerged as a promising therapeutic agent due to its unique mechanism of action, primarily centered on the degradation of the RNA-binding protein RBM39 and the suppression of integrin α2 expression, leading to potent antiangiogenic and antitumor activities.[1][2][3][4][5] This document summarizes key experimental findings, presents detailed protocols for essential assays, and visualizes the underlying molecular pathways to offer a comparative perspective on E7820's performance.
Quantitative Assessment of E7820's Cytotoxicity
The antitumor efficacy of E7820 has been evaluated in a panel of cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a critical measure of a drug's potency, have been determined for various cell lines, as detailed in the tables below.
E7820 IC50 Values in Various Cancer Cell Lines
The following table summarizes the IC50 values of E7820 in a panel of nine cancer cell lines after 3 and 12 days of continuous exposure. This data highlights the differential sensitivity of various cancer cell types to E7820 treatment.
| Cell Line | Cancer Type | IC50 (µM) - 3 days | IC50 (µM) - 12 days |
| DLD1-P | Colorectal Cancer | >10 | 1.8 |
| DLD1-KO | Colorectal Cancer | >10 | 0.7 |
| HCC1937 | Breast Cancer | 5.4 | 0.3 |
| HCC1428 | Breast Cancer | >10 | 3.2 |
| PC9 | Lung Cancer | 1.2 | 0.4 |
| FUJI | Unknown | 0.9 | 0.2 |
| H2228 | Lung Cancer | >10 | 4.5 |
| KMLS1 | Unknown | >10 | 2.1 |
| OVK18 | Ovarian Cancer | >10 | 5.6 |
Data sourced from a study on the synthetic lethality of E7820 in cancer cells with homologous recombination repair deficiency.[6]
Deciphering the Molecular Mechanisms of E7820
E7820 exerts its anticancer effects through a sophisticated molecular mechanism, primarily by acting as a "molecular glue." It facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39 (also known as CAPERα), leading to the subsequent ubiquitination and proteasomal degradation of RBM39.[2][3][7] This degradation disrupts RNA splicing, affecting the expression of numerous genes critical for cancer cell survival and proliferation, including those involved in DNA repair and cell cycle regulation.[8]
Furthermore, the degradation of RBM39 (CAPERα) leads to the transcriptional downregulation of integrin α2, a key molecule involved in cell adhesion and angiogenesis.[1][5] The suppression of integrin α2 contributes significantly to the antiangiogenic properties of E7820.[4]
E7820 Mechanism of Action: RBM39 Degradation
Caption: E7820 acts as a molecular glue, inducing the degradation of RBM39.
Downstream Effects of RBM39 Degradation
Caption: RBM39 degradation leads to multiple anticancer effects.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
E7820 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of E7820 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted E7820 solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest E7820 concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours or 12 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for RBM39 and Integrin α2
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for detecting RBM39 and Integrin α2.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RBM39, anti-Integrin α2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-RBM39 or anti-Integrin α2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer effects of E7820 in different cell lines.
Caption: A structured workflow for assessing E7820's anticancer effects.
Conclusion
E7820 demonstrates significant anticancer activity across a range of cancer cell lines, albeit with varying degrees of potency. Its unique mechanism of action, involving the targeted degradation of RBM39 and subsequent disruption of critical cellular processes, positions it as a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers seeking to explore the therapeutic potential of E7820 and to compare its efficacy against other anticancer agents. Further studies are warranted to elucidate the precise molecular determinants of sensitivity and resistance to E7820 in different cancer contexts.
References
- 1. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E7820 | Cell Signaling Technology [cellsignal.com]
- 4. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of E7820's Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of E7820 with other sulfonamide-based molecular glues, focusing on their shared mechanism of targeting the RNA-binding protein RBM39 for degradation. The information is compiled from publicly available preclinical studies to assist researchers in evaluating the therapeutic potential of E7820.
Mechanism of Action: Molecular Glue-Mediated Degradation of RBM39
E7820 and related sulfonamides, such as indisulam and tasisulam, act as "molecular glues." They facilitate the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, a key factor in RNA splicing. The degradation of RBM39 disrupts normal RNA splicing processes, leading to anti-tumor effects, including the suppression of angiogenesis through the downregulation of integrin α2 expression.
E7820's performance in head-to-head studies with other targeted therapies
A deep dive into the preclinical performance of E7820 in head-to-head comparisons with other targeted therapies reveals a landscape dominated by mechanistic similarities and subtle, yet potentially significant, differences in activity. While direct clinical head-to-head trials are not yet available, preclinical studies offer valuable insights for researchers and drug development professionals into the comparative efficacy and underlying biology of these novel cancer agents.
E7820 is a synthetic sulfonamide that functions as a "molecular glue," inducing the degradation of the RNA-binding protein 39 (RBM39). This mechanism is shared by other investigational drugs, notably indisulam and tasisulam. These agents promote the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and RBM39, leading to the latter's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The therapeutic rationale hinges on the dependence of certain cancers on RBM39 for survival and proliferation.
This guide provides a comparative analysis of E7820 with other RBM39 degraders based on available preclinical data, summarizing key performance metrics and experimental methodologies to inform ongoing research and development efforts.
Comparative Preclinical Efficacy
Preclinical investigations have begun to delineate the comparative potency of E7820 and its counterparts. Key comparative metrics from in vitro and in vivo studies are summarized below.
In Vitro Binding Affinity and Cellular Potency
A critical aspect of the mechanism for these molecular glues is their ability to facilitate the formation of the ternary complex between DCAF15 and RBM39. Comparative binding affinity studies provide a direct measure of this capability. Furthermore, the half-maximal inhibitory concentration (IC50) in cancer cell lines offers a proxy for cellular potency.
| Compound | Target | Assay | Result | Reference |
| E7820 | DDB1-DCAF15-RBM39RRM2 Ternary Complex | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | KDapp = 2.0 µM | [2] |
| Indisulam | DDB1-DCAF15-RBM39RRM2 Ternary Complex | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | KDapp = 2.1 µM | [2] |
| Tasisulam | DDB1-DCAF15-RBM39RRM2 Ternary Complex | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | KDapp = 3.5 µM | [2] |
| E7820 | HCT116 Colon Carcinoma Cells | In vitro inhibition | IC50 = 0.7 µM | [4] |
| Tasisulam | HCT116 Colon Carcinoma Cells | In vitro inhibition | IC50 = 24 µM | [4] |
KDapp: Apparent dissociation constant, a measure of binding affinity. A lower value indicates stronger binding. IC50: Half-maximal inhibitory concentration, a measure of the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Antitumor Activity in Patient-Derived Xenograft (PDX) Models
A preclinical study evaluated the efficacy of E7820 in a panel of 42 patient-derived xenograft (PDX) models from various solid tumors.[5] This provides a valuable, albeit indirect, comparison point for the potential clinical activity of RBM39 degraders.
| Treatment | Cancer Types | Dosing | Overall Response Rate | Key Finding | Reference |
| E7820 | Various Solid Tumors (Bile Duct, Uterine, Gastric, Pancreatic) | 100 mg/kg | 38.1% (16/42 PDXs) | Tumors with homologous recombination repair deficiency (HRD) showed a significantly better response. | [5] |
| E7820 | Various Solid Tumors (Bile Duct, Uterine, Gastric, Pancreatic) | 200 mg/kg | 54.8% (23/42 PDXs) | Higher dose led to an increased response rate. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
A summary of the methodologies employed in the key comparative studies is provided below to allow for a deeper understanding of the presented data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
The binding affinity of E7820, indisulam, and tasisulam to the DDB1-DCAF15 complex in the presence of the RBM39 RNA-recognition motif 2 (RRM2) was quantified using a TR-FRET assay.[2]
-
Proteins: Recombinant DDB1-DCAF15 and RBM39RRM2 were expressed and purified.
-
Reagents: The assay was performed in the presence of 50 µM of E7820, indisulam, or tasisulam.
-
Principle: The assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. Binding of RBM39RRM2 to DDB1-DCAF15, facilitated by the molecular glue, brings the fluorophores into close proximity, resulting in a FRET signal.
-
Data Analysis: The apparent dissociation constant (KDapp) was calculated by measuring the FRET signal at various protein concentrations.
Patient-Derived Xenograft (PDX) Model Efficacy Study
The in vivo antitumor activity of E7820 was assessed in a large panel of PDX models.[5]
-
Model Establishment: Tumor fragments from 42 patients with various solid cancers were surgically implanted into immunodeficient mice.
-
Treatment Groups: Once tumors reached a specified volume, mice were randomized to receive oral administration of E7820 at doses of 100 mg/kg or 200 mg/kg, or a vehicle control.
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition, with overall response rate defined as the percentage of PDX models showing significant tumor shrinkage (ΔT/C < -30%).
-
Biomarker Analysis: Comprehensive molecular profiling, including whole-exome sequencing, was performed on the PDX tumors to identify potential predictive biomarkers of response, such as homologous recombination repair deficiency (HRD).
Conclusion
The available preclinical data indicates that E7820 is a potent RBM39 degrader with comparable, and in some assays slightly superior, in vitro activity to other sulfonamide molecular glues like indisulam and tasisulam. The in vivo studies in PDX models demonstrate significant antitumor activity across a range of solid tumors and suggest that HRD may be a key biomarker for patient stratification.
While these preclinical findings are promising, it is crucial to note the absence of direct head-to-head clinical trial data. The limited clinical efficacy observed in a phase II trial of E7820 in myeloid malignancies, despite evidence of RBM39 degradation, underscores the complexity of translating preclinical potency into clinical benefit.[6] Future research, including well-designed clinical trials, will be necessary to definitively establish the comparative efficacy of E7820 against other targeted therapies and to refine the patient populations most likely to benefit from this therapeutic approach. The insights from these preclinical comparisons provide a strong foundation for the continued development and optimization of RBM39-targeting molecular glues.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
E7820 Safety Profile: A Comparative Analysis for Drug Development Professionals
An in-depth look at the safety and tolerability of the novel anti-cancer agent E7820 in comparison to other multi-kinase inhibitors, supported by available clinical trial data and experimental methodologies.
Introduction
E7820 is an orally available, small-molecule sulfonamide derivative with a unique dual mechanism of action that includes the inhibition of integrin α2 expression and the degradation of RNA-binding protein RBM39.[1] Its antiangiogenic and anti-tumor properties have been evaluated in early-phase clinical trials for solid tumors and myeloid malignancies.[2][3] This guide provides a comparative analysis of the safety profile of E7820 against other established multi-kinase inhibitors with overlapping therapeutic areas, including lenvatinib, sorafenib, cabozantinib, and regorafenib.
Comparative Safety Profile of E7820 and Other Kinase Inhibitors
The safety profile of E7820, as observed in Phase I and II clinical trials, is summarized below in comparison to other targeted therapies. The data is compiled from published study results and prescribing information.
Table 1: Comparison of Common Adverse Events (All Grades)
| Adverse Event | E7820 | Lenvatinib | Sorafenib | Cabozantinib | Regorafenib |
| Gastrointestinal | |||||
| Diarrhea | 50.0%[3] | 62.8%[4] | Common[5] | 62%[6] | Common[7] |
| Nausea | Common[2] | 44.5%[4] | Common[8] | 53%[9] | - |
| Decreased Appetite | - | 51.5%[4] | - | Common[10] | 16% |
| Stomatitis | - | 35.8%[4] | - | Common[10] | - |
| Vomiting | - | 34.5%[4] | - | - | - |
| General | |||||
| Fatigue/Asthenia | Common[2] | 45.8%[4] | Common[7] | Common[10] | 18% |
| Cardiovascular | |||||
| Hypertension | - | 68.6%[4] | Common[5] | 37%[6] | 16% |
| Dermatological | |||||
| Hand-Foot Syndrome | - | 32.7%[4] | Common[5] | 45%[6] | 27% |
| Rash | - | - | Common[5] | - | - |
| Hematological | |||||
| Anemia | Common[2] | - | - | - | - |
| Neutropenia | 16.7%[3] | - | - | - | - |
| Thrombocytopenia | DLT[2] | - | - | - | - |
| Other | |||||
| Cough | 33.3%[3] | - | - | - | - |
| Proteinuria | - | 36.9%[4] | - | 8%[6] | - |
Data for E7820 is from a Phase II study in myeloid malignancies (N=12) and a Phase I study in solid tumors (N=37).[2][3] DLT indicates Dose-Limiting Toxicity. Data for comparator drugs are from larger clinical trials and prescribing information.[4][5][6][7][8][9][10]
Table 2: Comparison of Grade 3/4 Adverse Events
| Adverse Event | E7820 | Lenvatinib | Sorafenib | Cabozantinib | Regorafenib |
| Hematological | |||||
| Neutropenia | Grade 3/4 DLT[2] | - | - | - | - |
| Thrombocytopenia | Grade 3/4 DLT[2] | - | - | - | - |
| Hepatic | |||||
| Elevated Liver Enzymes | Grade 3 DLT[2] | - | - | - | - |
| Cardiovascular | |||||
| Hypertension | - | High Incidence | - | 16% (Grade 3)[6] | 6% (Grade III/IV)[7] |
| Gastrointestinal | |||||
| Diarrhea | - | - | - | 10% (Grade 3)[6] | - |
| Dermatological | |||||
| Hand-Foot Syndrome | - | - | - | 13% (Grade 3)[6] | 7% (Grade III/IV)[7] |
| General | |||||
| Fatigue | - | - | - | - | 9% (Grade III/IV)[7] |
DLT: Dose-Limiting Toxicity observed in the Phase I study of E7820.[2] Data for comparator drugs are from various clinical trials and safety summaries.[6][7]
Signaling Pathways and Experimental Workflows
E7820 Mechanism of Action
E7820 exhibits a dual mechanism of action. It acts as a molecular glue, promoting the degradation of the RNA-binding protein RBM39, which affects RNA splicing.[1] Additionally, it suppresses the expression of integrin α2 on endothelial cells, thereby inhibiting angiogenesis.
Caption: E7820's dual mechanism targeting RBM39 and integrin α2.
Generalized Phase I Dose-Escalation Workflow
The initial safety profile of E7820 was established in a Phase I dose-escalation study.[2] This type of study design is standard for first-in-human trials to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
Caption: A typical workflow for a Phase I dose-escalation study.
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials are not publicly available. However, the methodologies can be summarized based on the published literature and clinical trial records.
Safety Assessment
In the E7820 clinical trials, patient safety was monitored through the standardized collection of adverse events (AEs).
-
AE Grading: Toxicities were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 5.0. The CTCAE provides a standardized five-point scale for the severity of AEs:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.[4]
-
-
Data Collection: AEs were recorded at each study visit through patient interviews, physical examinations, and laboratory assessments. The relationship of the AE to the study drug was also assessed by the investigator.
-
Dose-Limiting Toxicity (DLT) Definition: In the Phase I study, a DLT was defined as a specific set of clinically significant AEs occurring within the first cycle of treatment that were considered related to the study drug. The observation of DLTs in a certain proportion of patients in a dose cohort would halt dose escalation.[2]
Pharmacodynamic Assessment: Platelet Integrin α2 Expression
A key pharmacodynamic biomarker for E7820 is the expression of integrin α2 on platelets, which serves as a surrogate for the drug's effect on endothelial cells.[2]
-
Method: Flow cytometry was used to measure the surface expression of integrin α2 on platelets.
-
General Protocol Outline:
-
Sample Collection: Whole blood samples were collected from patients at baseline and at various time points during treatment.
-
Staining: Aliquots of whole blood were incubated with a fluorescently labeled monoclonal antibody specific for integrin α2 (also known as CD49b). An isotype-matched control antibody was used to determine background fluorescence.
-
Analysis: The samples were analyzed on a flow cytometer. Platelets were identified based on their characteristic forward and side scatter properties, and the mean fluorescence intensity (MFI) of the integrin α2 staining was quantified.
-
Data Interpretation: A decrease in the MFI of integrin α2 on platelets post-treatment compared to baseline indicated a pharmacodynamic effect of E7820.
-
Note: Specific details regarding the antibody clones, concentrations, and flow cytometer settings were not provided in the available documentation.
Conclusion
The safety profile of E7820, based on early-phase clinical trials, appears to be manageable and distinct from other multi-kinase inhibitors. The dose-limiting toxicities are primarily hematological, including neutropenia and thrombocytopenia, as well as elevated liver enzymes.[2] Common non-hematologic adverse events include diarrhea and cough.[3]
In comparison, other multi-kinase inhibitors such as lenvatinib, sorafenib, cabozantinib, and regorafenib are frequently associated with a broader range of toxicities, including hypertension, hand-foot syndrome, and significant gastrointestinal side effects.[5][7][9] While a direct head-to-head comparison is not yet available, the initial data suggests that E7820 may have a different and potentially more favorable safety profile in certain aspects, particularly concerning cardiovascular and dermatological toxicities. Further larger-scale clinical trials are necessary to fully characterize the safety and efficacy of E7820 and to establish its place in the therapeutic landscape.
References
- 1. haematologica.org [haematologica.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 5. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. A Study of E7820 in People With Bone Marrow (Myeloid) Cancers [ctv.veeva.com]
- 8. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 10. researchgate.net [researchgate.net]
Replicating Key Experiments from Initial E7820 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experiments from the initial preclinical studies of E7820, an orally active sulfonamide derivative with anti-angiogenic and antitumor properties. The data and methodologies presented are collated from foundational research to aid in the replication and further investigation of E7820's mechanism of action.
Core Mechanism of Action
E7820 functions as a "molecular glue," promoting the interaction between the DCAF15 E3 ubiquitin ligase substrate receptor and the RNA-binding protein RBM39.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39. The degradation of RBM39, a key splicing factor, results in altered RNA splicing, which in turn suppresses the expression of integrin α2.[1][4] The downregulation of integrin α2 on endothelial cells is a critical event that mediates the anti-angiogenic effects of E7820.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of E7820.
Table 1: In Vitro Efficacy of E7820
| Assay | Cell Line | Key Findings | Reference |
| Splicing Factor Inhibition | Various Cancer Cell Lines | IC50 values ranging from 1-5 µM for the inhibition of splicing factor activity. | [2] |
| Cell Viability | Pre-osteoblastic (MC3T3, Saos-2), Endothelial (eEnd2, HUVECs) | Dose-dependent effects on cell viability were observed. | [3] |
| Integrin α2 mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant decrease in integrin α2 mRNA levels upon treatment. | [6] |
| RBM39 Degradation | Myeloid Malignancy Patient Samples | E7820 treatment led to the degradation of RBM39 protein. | [7] |
Table 2: In Vivo Efficacy of E7820 in Xenograft Models
| Tumor Model | E7820 Dosage | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) Models (Pancreatic, Bile Duct, Gastric, Uterine Cancer) | 100 mg/kg | Tumor shrinkage was observed in 38.1% of the 42 models evaluated. | |
| Subcutaneously Implanted Human Colon, Breast, and Kidney Cancer Cells in Mice | Not specified | Inhibition of tumor growth and reduction in angiogenesis. | [5] |
| Orthotopically Implanted Human Pancreatic KP-1 and Colon Colo320DM Tumors | Not specified | Significant inhibition of tumor growth. | [5] |
Key Experimental Protocols
Detailed methodologies for the foundational experiments are outlined below.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of E7820 on cancer and endothelial cells.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs), as well as various human cancer cell lines (e.g., colon, breast, kidney), are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of E7820 or vehicle control (DMSO).
-
Assay: Cell proliferation and viability are assessed using standard methods such as MTT or WST assays after a defined incubation period (e.g., 72 hours).
-
Data Analysis: The concentration of E7820 that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Western Blot Analysis for RBM39 and Integrin α2
Objective: To quantify the protein levels of RBM39 and integrin α2 in cells treated with E7820.
Methodology:
-
Cell Lysis: Cells treated with E7820 or vehicle are lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for RBM39, integrin α2, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Integrin α2 mRNA
Objective: To measure the effect of E7820 on the mRNA expression levels of integrin α2.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells treated with E7820 or vehicle using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR is performed using a real-time PCR system with specific primers for integrin α2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of integrin α2 mRNA is calculated using the comparative Ct (ΔΔCt) method.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor and anti-angiogenic efficacy of E7820 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. E7820 is administered orally at various doses.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Angiogenesis Assessment: At the end of the study, tumors are excised, and microvessel density can be assessed by immunohistochemistry using an endothelial cell marker such as CD31.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of E7820 and a typical experimental workflow for its evaluation.
Caption: The signaling pathway of E7820, a molecular glue that induces the degradation of RBM39.
Caption: A generalized workflow for the preclinical evaluation of E7820's efficacy.
References
- 1. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. researchgate.net [researchgate.net]
Assessing the translational potential of E7820's preclinical findings
A comprehensive guide comparing the preclinical performance of the investigational anti-cancer agent E7820 against alternative therapies. This guide provides an objective analysis of its dual-mechanism of action, efficacy data in various cancer models, and detailed experimental protocols to inform future research and development.
Executive Summary
E7820, an orally available small molecule, has demonstrated significant preclinical anti-tumor activity across a range of cancer types. Initially identified as an angiogenesis inhibitor, recent discoveries have unveiled its function as a molecular glue, inducing the degradation of the RNA-binding protein RBM39. This dual mechanism of action presents a unique therapeutic strategy. This guide synthesizes the key preclinical findings for E7820, offering a comparative analysis against standard-of-care and emerging therapies for specific cancer indications where it has shown promise, including bile duct cancer, uterine cancer, and tumors with homologous recombination deficiency (HRD).
Mechanism of Action: A Dual Approach to Cancer Therapy
E7820 exerts its anti-cancer effects through two distinct but potentially synergistic mechanisms:
-
Inhibition of Angiogenesis: E7820 was first characterized as an inhibitor of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. It achieves this by suppressing the expression of integrin α2 on endothelial cells, a key molecule involved in cell adhesion and vascular morphogenesis.[1] This disruption of integrin signaling inhibits the proliferation and tube formation of endothelial cells.[1]
-
Molecular Glue-Mediated Degradation of RBM39: More recently, E7820 has been identified as a "molecular glue" that promotes the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein 39 (RBM39).[2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][3] RBM39 is a critical splicing factor, and its degradation leads to aberrant RNA splicing, causing cell cycle arrest and apoptosis in cancer cells.[4]
Preclinical Efficacy: A Comparative Analysis
E7820 has demonstrated broad-spectrum anti-tumor activity in various preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDX).
Efficacy in Patient-Derived Xenograft (PDX) Models
A key study evaluated the efficacy of E7820 in 42 PDX models across different cancer types. Oral administration of E7820 resulted in significant tumor shrinkage.[5]
| Cancer Type | Number of PDX Models | E7820 Dose | Overall Response Rate (Tumor Shrinkage) |
| Overall | 42 | 100 mg/kg | 38.1% |
| Bile Duct Cancer | 12 | 100 mg/kg | 58.3% |
| Uterine Cancer | 9 | 100 mg/kg | 55.6% |
| Gastric Cancer | 9 | 100 mg/kg | 33.3% |
| Pancreatic Cancer | 12 | 100 mg/kg | 8.3% |
Data sourced from Eisai News Release, 2024.[5]
Comparison with Alternative Therapies
| Indication | E7820 Preclinical Finding | Standard of Care / Alternative Therapies |
| Bile Duct Cancer | 58.3% response rate in PDX models.[5] | First-line: Gemcitabine and Cisplatin combination chemotherapy. Targeted therapies: FGFR inhibitors (e.g., pemigatinib) for FGFR2 fusion-positive tumors; IDH1 inhibitors (e.g., ivosidenib) for IDH1-mutated tumors. |
| Uterine Cancer | 55.6% response rate in PDX models.[5] | Early-stage: Surgery (hysterectomy, salpingo-oophorectomy) followed by radiation and/or chemotherapy for high-risk patients. Advanced/Recurrent: Chemotherapy (e.g., carboplatin, paclitaxel), hormone therapy, and immunotherapy (e.g., pembrolizumab). |
| Homologous Recombination Deficient (HRD) Tumors | Induces synthetic lethality in cancer cells with HRD.[3] | PARP inhibitors (e.g., olaparib, niraparib, rucaparib) are the standard of care for many HRD tumors, particularly in ovarian, breast, prostate, and pancreatic cancers. |
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Model Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of E7820 in PDX models.
References
- 1. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Investigator-initiated clinical studies to be launched following confirmation of tumor shrinkage induced by the targeted protein degrader E7820 using J-PDX (Japanese cancer patient-derived tissue transplantation models) | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
Safety Operating Guide
Proper Disposal Procedures for E 2078 (Toluene Diisocyanate)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for E 2078, identified as Toluene Diisocyanate (TDI) under UN number 2078. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. Toluene Diisocyanate is a toxic and reactive chemical, classified as a hazardous waste, and requires meticulous handling and disposal.
Immediate Safety and Handling Precautions
Toluene Diisocyanate is a potent respiratory, skin, and eye irritant, a potential sensitizer, and a suspected carcinogen. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Respiratory | A positive-pressure, supplied-air respirator is recommended. If not available, a full-face respirator with organic vapor cartridges should be used. |
| Hand Protection | Butyl rubber or other resistant gloves. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin and Body | Chemical-resistant clothing, including a lab coat, apron, and closed-toe shoes. |
Spill Management and Neutralization
In the event of a Toluene Diisocyanate spill, immediate action is necessary to contain and neutralize the chemical.
Spill Containment and Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, clay, or cement powder.[1] Do not use combustible materials like sawdust.
-
Absorb the Spill: Carefully apply the absorbent material to the spill and allow it to fully absorb the TDI.
-
Collect and Containerize: Using non-sparking tools, collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: The spill area must be decontaminated using a neutralizing solution. Apply the solution to the affected surface and allow it to react for at least 10 minutes before wiping it clean.
Neutralization Solutions
Toluene Diisocyanate reacts with certain compounds to form less hazardous urea derivatives.[2][3] Several formulations for neutralizing solutions are effective. It is recommended to have a prepared neutralizing solution readily available where TDI is handled.
| Solution Component | Formulation 1 (Volume %) | Formulation 2 (Volume %) | Formulation 3 (Volume %) |
| Water | 90% | 70-75% | 65% |
| Concentrated Ammonia | 8% | 5% | 5% (dilute) |
| Detergent/Surfactant | 2% | 5% | 5% (soap solution) |
| Isopropyl Alcohol/Ethanol | - | 20-25% (Isopropyl Alcohol) | 25% (Rectified Spirit) |
Note: The reaction between TDI and neutralizing solutions can generate carbon dioxide gas.[4] Therefore, containers with neutralized waste should not be tightly sealed immediately to allow for venting.
Disposal of Toluene Diisocyanate Waste
All materials contaminated with Toluene Diisocyanate, including absorbent materials, used PPE, and empty containers, are considered hazardous waste. Toluene Diisocyanate is designated with the EPA hazardous waste number U223.[4][5]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all TDI-contaminated waste in designated, properly labeled hazardous waste containers.
-
Neutralization of Residual TDI: For empty containers, a decontamination procedure is required. Triple rinse the container with a neutralizing solution.[4] The rinsate is also considered hazardous waste and must be collected.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "Toluene Diisocyanate," and the corresponding hazard symbols.
-
Storage: Store the hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Recommended disposal methods for TDI waste include incineration.[5] Disposal to landfills is not recommended.[5]
Logical Relationship for Spill Management
The following diagram illustrates the decision-making process for managing a Toluene Diisocyanate spill.
Note on Biological Signaling Pathways
Toluene Diisocyanate is an industrial chemical primarily used in the production of polyurethanes.[2][6] Extensive searches of scientific literature did not yield any information on specific cellular or biological signaling pathways directly modulated by Toluene Diisocyanate in the context of experimental research typically conducted by the target audience. Its toxicological effects are primarily related to its high reactivity with biological macromolecules, leading to irritation, sensitization, and potential carcinogenesis, rather than specific receptor-mediated signaling events. Therefore, a diagram of a signaling pathway is not applicable to this substance.
References
- 1. fireengineering.com [fireengineering.com]
- 2. isca.me [isca.me]
- 3. isca.in [isca.in]
- 4. Disposal of Empty TDI Drums - American Chemistry Council [americanchemistry.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. boxlab-services.com [boxlab-services.com]
Essential Safety and Logistical Information for Handling E-2078
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of potent compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for E-2078, a stable dynorphin analog with opioid receptor activity.[1] Given the potent nature of opioid peptides, a comprehensive safety strategy is crucial to minimize exposure risks and maintain a secure laboratory environment.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling E-2078. The selection of appropriate PPE is the first line of defense in minimizing exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double gloving is recommended, especially when handling concentrated solutions or powdered forms.[3] Change gloves frequently and immediately after any sign of contamination. |
| Eye Protection | Safety Goggles or Face Shield | Provide a barrier against splashes and aerosols.[4] A face shield offers additional protection when working with larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | Laboratory Coat or Disposable Gown | A dedicated lab coat should be worn and laundered regularly. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | Fit-tested N95 or Higher Respirator | Essential when handling the powdered form of E-2078 to prevent inhalation of airborne particles. A full-face respirator may be necessary for high-risk procedures or in the event of a spill. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[4] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is critical for the safe management of potent compounds like E-2078.
| Plan Category | Procedure | Detailed Steps |
| Engineering Controls | Fume Hood or Ventilated Enclosure | All handling of powdered E-2078 and preparation of concentrated solutions should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure. |
| Weighing | Designated Area and Equipment | Weighing of potent compounds should be conducted in a ventilated balance enclosure or a fume hood to contain any airborne particles. Use dedicated, clearly labeled equipment. |
| Solution Preparation | Careful Handling | When dissolving the compound, add the solvent slowly to the solid to avoid generating dust. Ensure the container is securely capped before mixing. |
| Spill Management | Spill Kit and Procedure | A spill kit containing absorbent materials, appropriate deactivating solutions (if applicable), and waste disposal bags should be readily accessible. In case of a spill, evacuate the immediate area, don appropriate PPE, contain the spill with absorbent material, and clean the area according to established laboratory protocols.[4] |
| Waste Disposal | Segregated and Labeled Waste Streams | All waste contaminated with E-2078, including gloves, disposable labware, and excess material, must be collected in a clearly labeled, sealed hazardous waste container. |
| Disposal Method | Disposal should be carried out through an approved hazardous waste management service in accordance with local, state, and federal regulations.[5][6] Incineration is often the preferred method for potent pharmaceutical compounds.[7] | |
| Decontamination | Equipment and Surfaces | All non-disposable equipment and work surfaces should be decontaminated after use. The effectiveness of the cleaning procedure should be validated. |
Experimental Workflow for Safe Handling of E-2078
The following diagram illustrates a logical workflow for the safe handling of E-2078 in a laboratory setting, from receipt of the compound to the final disposal of waste.
Caption: Workflow for Safe Handling of E-2078.
References
- 1. The macrocyclic tetrapeptide [D-Trp]CJ-15,208 produces short-acting κ opioid receptor antagonism in the CNS after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 4. realpeptides.co [realpeptides.co]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. reddit.com [reddit.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
